2-(2-Pyridyl)-4-benzyl-2-oxazoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559063 | |
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108915-08-8 | |
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Pyridyl)-4-benzyl-2-oxazoline and its Analogs
Introduction
Pyridyl-oxazoline (PyOx) ligands are a significant class of chiral ligands in asymmetric catalysis. Their utility stems from their modular synthesis, allowing for steric and electronic tuning, and their ability to form stable complexes with a variety of transition metals. These complexes have been successfully employed in a wide range of enantioselective transformations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, drawing upon data from analogous compounds.
Chemical Properties and Structure
| Property | Predicted Data for this compound |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Chirality | Contains a stereocenter at the C4 position of the oxazoline ring |
Proposed Synthesis
The most common and effective method for the synthesis of 2-(pyridyl)oxazolines is the zinc chloride-catalyzed condensation of a pyridine nitrile with a chiral β-amino alcohol.[1] For the target molecule, this would involve the reaction of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
While a specific protocol for the target molecule is unavailable, the following detailed procedure for the synthesis of a related compound, 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), provides a robust experimental template.[2]
Synthesis of 2-(1,3-oxazolin-2-yl)pyridine (Py-ox)
-
Materials: 2-cyanopyridine, 2-aminoethanol, zinc chloride, methanol, ethyl acetate.
-
Procedure:
-
A solution of 2-cyanopyridine and a slight molar excess of 2-aminoethanol is prepared in a suitable solvent such as chlorobenzene or toluene.
-
A catalytic amount of anhydrous zinc chloride (approx. 5-10 mol%) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel using a mixture of methanol and ethyl acetate (e.g., 1:4 v/v) as the eluent to yield the pure product.
-
Quantitative Data for Analogous Compounds
The following tables summarize key quantitative data for structurally related pyridyl-oxazoline compounds.
Table 1: Synthesis Yields of Representative Pyridyl-Oxazolines
| Compound | Starting Materials | Catalyst | Yield | Reference |
| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | 2-cyanopyridine, 2-aminoethanol | Not specified | 60% | [2] |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | 2,6-pyridinedicarbonitrile, 2-aminoethanol | Not specified | 76% | [2] |
Table 2: Spectroscopic Data for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) [2]
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.65 (1H, d, J = 4.5 Hz), 7.99 (1H, d, J = 8.0 Hz), 7.93 (1H, td, J = 7.8 Hz), 7.54 (1H, m), 4.45 (2H, t, J = 9.6 Hz), 4.00 (2H, t, J = 9.6 Hz) |
| ¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) | 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61 |
| GC-MS (m/z) | 148 (M⁺) |
Table 3: Spectroscopic Data for 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) [2]
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.11 (2H, t, J₁ = 1.2 Hz, J₂ = 7.2 Hz), 8.02 (1H, q, J₁ = 6.4 Hz, J₂ = 2.4 Hz), 4.45 (4H, t, J = 9.6 Hz), 4.01 (4H, t, J = 9.6 Hz) |
| ¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) | 163.10, 147.01, 138.46, 126.00, 68.28, 55.13 |
| GC-MS (m/z) | 217 (M⁺) |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyridyl-oxazoline compound.
Caption: General experimental workflow for pyridyl-oxazoline synthesis.
Applications in Asymmetric Catalysis
Pyridyl-oxazoline ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. The nitrogen atoms of both the pyridine and oxazoline rings coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in the products. While specific applications for this compound have not been reported, its structural similarity to other PyOx ligands suggests potential utility in reactions such as:
-
Hydrosilylation of ketones
-
Allylic alkylation
-
Diels-Alder reactions
-
Henry reactions
The benzyl group at the 4-position of the oxazoline ring would provide significant steric bulk, which could be advantageous in controlling the stereochemical outcome of catalytic transformations.
Conclusion
Although direct experimental data for this compound is not currently available, this guide provides a comprehensive and technically detailed framework for its synthesis, characterization, and potential applications based on well-established knowledge of analogous pyridyl-oxazoline compounds. The provided protocols and representative data offer a solid foundation for researchers and professionals to successfully synthesize and utilize this and related chiral ligands in the field of asymmetric catalysis and drug development.
References
Synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline. This compound and its analogs are of significant interest in asymmetric catalysis and drug development due to their well-defined coordination geometry and steric influence. This document details the primary synthetic pathway, provides a specific experimental protocol, summarizes key quantitative data, and outlines the reaction mechanism and workflow.
Core Synthesis Pathway
The principal and most direct method for the synthesis of this compound involves the zinc-catalyzed cycloaddition of 2-cyanopyridine (also known as 2-picolinonitrile) with the chiral amino alcohol (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). This reaction proceeds efficiently under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.[1]
The overall reaction can be visualized as follows:
Caption: Overall synthesis scheme.
Experimental Protocol
The following protocol is adapted from a published microwave-assisted synthesis method.[1]
Materials:
-
2-Cyanopyridine
-
(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)
-
Zinc acetate (Zn(OAc)₂)
-
Glycerol
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a microwave-specific reaction vessel, combine 2-cyanopyridine (1.0 mmol), L-phenylalaninol (1.2 mmol), zinc acetate (0.1 mmol), and glycerol (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the reaction mixture.
-
Filter the resulting suspension through a short pad of silica gel to remove the catalyst and glycerol.
-
Wash the silica pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary, although the filtration step often yields the product in high purity.
Quantitative Data
The synthesis of this compound via the microwave-assisted protocol provides the product in high yield. The key quantitative data are summarized in the table below.
| Parameter | Value | Reference |
| Yield | 89% | [1] |
| CAS Number | 108915-08-8 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Not specified in reference | |
| Optical Rotation | [α]²⁵_D = -52° (c = 0.538, toluene) | [1] |
Table 1: Quantitative data for the synthesis of this compound.
Spectroscopic Data
The structure of the synthesized this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.68 | d | 1H | Pyridine-H6 |
| 8.08 | d | 1H | Pyridine-H3 |
| 7.80 | t | 1H | Pyridine-H4 |
| 7.40 | t | 1H | Pyridine-H5 |
| 7.35-7.20 | m | 5H | Phenyl-H |
| 4.65 | m | 1H | Oxazoline-CH |
| 4.45 | t | 1H | Oxazoline-CH₂ (a) |
| 4.15 | dd | 1H | Oxazoline-CH₂ (b) |
| 3.10 | dd | 1H | Benzyl-CH₂ (a) |
| 2.85 | dd | 1H | Benzyl-CH₂ (b) |
Table 2: ¹H NMR data for this compound.[1]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a well-established mechanism for oxazoline formation from nitriles and amino alcohols, catalyzed by a Lewis acid (in this case, Zn²⁺).
Reaction Mechanism:
References
Structure Elucidation of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Pyridyl)-4-benzyl-2-oxazoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a robust and scientifically grounded elucidation. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridyl-oxazoline derivatives.
Proposed Synthesis
The synthesis of this compound can be effectively achieved through the zinc-catalyzed reaction of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol. This method is a well-established route for the formation of 2-oxazolines from nitriles and amino alcohols.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanopyridine
-
(S)-2-amino-3-phenyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-cyanopyridine (1.0 eq), (S)-2-amino-3-phenyl-1-propanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TDC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Proposed Synthesis Workflow
In-depth Technical Guide: The Mechanism of Action of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for 2-(2-Pyridyl)-4-benzyl-2-oxazoline. While the broader class of oxazoline-containing compounds has been the subject of extensive research, demonstrating a wide array of biological activities, data pertaining to this particular molecule is not available in the public domain.
This guide will provide an overview of the known biological activities of the oxazoline scaffold, which may offer potential avenues of investigation for this compound. However, it is crucial to note that without direct experimental evidence, any proposed mechanism of action for this specific compound remains speculative.
The Oxazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazoline ring is a five-membered heterocyclic motif that is considered a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects. General biological activities reported for various oxazoline derivatives include:
-
Antimicrobial Activity: Many oxazoline-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
-
Antitumor Activity: Certain derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties: The oxazoline scaffold has been incorporated into molecules exhibiting anti-inflammatory effects.
-
Central Nervous System (CNS) Activity: Some oxazoline derivatives have been explored for their potential as CNS stimulants.
It is the diverse substitutions on the oxazoline ring that dictate the specific biological target and the resulting pharmacological response.
Potential (but Unverified) Avenues for this compound
Given the structural features of this compound, which include a pyridine ring and a benzyl group, one could hypothesize potential interactions with biological systems. The pyridine moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination. The benzyl group provides a hydrophobic region that could facilitate binding to hydrophobic pockets within proteins.
However, without empirical data, it is impossible to determine the specific signaling pathways or molecular targets of this compound.
Data Presentation
A thorough search of scientific databases and literature has yielded no quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. Therefore, a data table summarizing such information cannot be provided.
Experimental Protocols
As no published studies detailing the biological evaluation of this compound were identified, a summary of experimental protocols for this specific compound cannot be compiled.
Signaling Pathways and Experimental Workflows
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires foundational knowledge of the molecule's biological activity and mechanism. Due to the absence of such information for this compound, no visualizations can be generated at this time.
Conclusion
The Advent and Ascension of Pyridyl-Oxazoline Ligands: A Technical Guide
Abstract
Pyridyl-oxazoline ligands, a versatile class of C₂-symmetric chiral ligands, have carved a significant niche in the field of asymmetric catalysis. First introduced in the late 1980s, their unique stereoelectronic properties and tridentate coordination mode have led to remarkable successes in a myriad of enantioselective transformations. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of these pivotal ligands. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the power of pyridyl-oxazoline ligands in their work.
A Historical Perspective: The Genesis of Pyridyl-Oxazoline Ligands
The journey of pyridyl-oxazoline ligands began in the broader context of developing chiral ligands for transition-metal-catalyzed asymmetric reactions. While oxazoline-containing ligands were known, the specific combination of a pyridine backbone with chiral oxazoline moieties marked a significant advancement.
The initial report on chiral pyridyl-oxazoline (PyOx) ligands can be traced back to 1986 by Brunner and coworkers, who utilized them in enantioselective monophenylation.[1] However, it was the seminal work of Hisao Nishiyama and his research group in 1989 that truly heralded the era of these ligands.[2] They introduced the C₂-symmetric 2,6-bis(oxazolinyl)pyridine ligands, now ubiquitously known as PyBox ligands.[2]
A noteworthy aspect of their history is that pyridyl-oxazoline type ligands were conceived earlier than the widely recognized bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands.[3][4][5] Despite their early design, their unique potential and broad applicability in asymmetric catalysis were only fully realized and extensively explored in subsequent years.[3][4][5] The PyBox framework offered a robust, tridentate coordination environment, which proved highly effective in controlling the stereochemical outcome of reactions, thus establishing them as a "privileged" ligand class.
Synthesis of Pyridyl-Oxazoline Ligands
The synthesis of PyBox ligands is well-established and typically involves the condensation of a pyridine derivative with a chiral amino alcohol. The chirality of the final ligand is introduced via the readily available and often inexpensive chiral amino alcohols, which are commonly derived from amino acids.
Two primary synthetic routes have been established, differing in the choice of the pyridine-2,6-dicarbonyl source:
-
Method A: Starts from pyridine-2,6-dicarbonyl dichloride.[2]
-
Method B: Utilizes 2,6-dicyanopyridine as the starting material.[2]
The general workflow for the synthesis of PyBox ligands from a dinitrile precursor is a robust and widely used method.
Detailed Experimental Protocol: Synthesis of 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine
This procedure is adapted from the literature for the synthesis of a specific PyBox ligand, demonstrating the practical application of the dinitrile method.[6][7]
Materials:
-
2,6-Pyridinedicarbonitrile
-
(R)-2-Amino-4-phenylbutan-1-ol
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Triethylamine (Et₃N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
An oven-dried 250-mL two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.
-
2,6-Pyridinedicarbonitrile (2.58 g, 20.0 mmol, 1.00 equiv), anhydrous toluene (120 mL), and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol, 0.050 equiv) are added to the flask under a positive pressure of argon. The mixture is stirred at room temperature for 5 minutes.[6]
-
A solution of (R)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol, 2.00 equiv) in toluene (30.0 mL) is added.[6]
-
The reaction mixture is heated to reflux in an oil bath and maintained for 24 hours.[6]
-
After 24 hours, the mixture is allowed to cool to room temperature and then diluted with ethyl acetate (300 mL).[6]
-
The solution is washed sequentially with a saturated aqueous solution of NaHCO₃ (200 mL) and brine (200 mL).[6]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the filtrate is concentrated under reduced pressure.[6]
-
The resulting residue is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate:hexanes:Et₃N, typically 1:1:0.02) to afford the desired PyBox ligand as a white solid.[6]
Applications in Asymmetric Catalysis
The tridentate nature and C₂-symmetry of PyBox ligands make them exceptionally effective in a wide range of metal-catalyzed asymmetric reactions.[6][7] They form stable complexes with various metals, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
A key application is the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents.[6][7] The CH₂CH₂Ph-PyBox ligand has been identified as optimal for this transformation in terms of both enantioselectivity and yield.[7]
Quantitative Data: Ni-Catalyzed Asymmetric Negishi Cross-Coupling
The following table summarizes representative data for the enantioselective Negishi cross-coupling, highlighting the effectiveness of PyBox ligands.
| Entry | Allylic Chloride Substrate | Alkylzinc Reagent | Ligand | Yield (%) | ee (%) |
| 1 | cinnamyl chloride | MeZnCl | (S)-CH₂CH₂Ph-PyBox | 85 | 98 |
| 2 | cinnamyl chloride | EtZnCl | (S)-CH₂CH₂Ph-PyBox | 82 | 97 |
| 3 | (E)-1-chloro-3-phenylprop-2-ene | n-BuZnCl | (S)-CH₂CH₂Ph-PyBox | 88 | 96 |
| 4 | 1-chloro-3,3-dimethyl-1-phenylprop-2-ene | MeZnCl | (S)-i-Pr-PyBox | 90 | 95 |
Data compiled from representative literature. Conditions may vary.
Another significant application is the asymmetric hydrosilylation of ketones, where chiral PyBox-rhodium complexes serve as highly effective catalysts.[8]
Quantitative Data: Rh-Catalyzed Asymmetric Hydrosilylation of Ketones
| Entry | Ketone Substrate | Hydrosilane | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | Diphenylsilane | (S,S)-iPr-PyBox | 98 | 91 |
| 2 | 1-Naphthyl methyl ketone | Diphenylsilane | (S,S)-iPr-PyBox | 95 | 96 |
| 3 | Propiophenone | Diphenylsilane | (S,S)-iPr-PyBox | 99 | 85 |
| 4 | 2-Acetylfuran | Diphenylsilane | (S,S)-Et-PyBox | 93 | 94 |
Data compiled from representative literature. Conditions may vary.
The logical relationship for the application of a PyBox ligand in a generic catalytic cycle involves several key steps, from catalyst activation to product release and catalyst regeneration.
Conclusion and Future Outlook
From their initial discovery to their current status as mainstays in the asymmetric catalysis toolbox, pyridyl-oxazoline ligands have demonstrated profound utility and versatility. The ease of their synthesis, modularity, and the robust chiral environment they provide have enabled the development of numerous highly enantioselective processes. Future research in this area will likely focus on the development of novel PyBox architectures with fine-tuned steric and electronic properties, their immobilization on solid supports for catalyst recycling, and their application in emerging areas of chemical synthesis, further cementing their legacy as a truly privileged class of chiral ligands.
References
- 1. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
CAS number for 2-(2-Pyridyl)-4-benzyl-2-oxazoline
An In-depth Technical Guide to (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral ligand (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, a prominent member of the Pyridine-Oxazoline (PyOx) class of ligands. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its significant applications in asymmetric catalysis, a critical field for drug development and fine chemical synthesis. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and scientists.
Introduction
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-Bn-PyOx, is a C1-symmetric bidentate N,N-ligand. Its structure, featuring a pyridine ring and a chiral oxazoline moiety, makes it an effective ligand for a variety of transition metals, facilitating a wide range of enantioselective transformations.[1][2] The strategic placement of the chiral center adjacent to the coordinating nitrogen atom of the oxazoline ring allows for excellent stereochemical control in catalytic processes.[3] This guide serves as a core technical resource for professionals utilizing or considering this ligand in their research.
Chemical and Physical Properties
The fundamental properties of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are summarized below. This data is essential for its handling, characterization, and application in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 108915-08-8 | [4] |
| Molecular Formula | C₁₅H₁₄N₂O | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| IUPAC Name | (4S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydro-1,3-oxazole | [4] |
| Appearance | Solid | - |
| Topological Polar Surface Area | 34.5 Ų | [4] |
| Complexity | 289 | [4] |
| XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the synthesis and purity of the ligand. The following table summarizes key spectroscopic data for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.
| Spectroscopy Type | Data | Reference(s) |
| ¹H NMR | Spectra available from commercial suppliers and literature. Key shifts are expected for the aromatic protons of the pyridine and benzyl groups, as well as the diastereotopic protons of the oxazoline ring. | [4] |
| ¹³C NMR | Spectra available from commercial suppliers and literature. Characteristic signals include those for the imine carbon of the oxazoline and the carbons of the two aromatic systems. | - |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. | - |
| IR | Characteristic peaks for C=N stretching of the oxazoline ring and C=C/C=N stretching of the pyridine ring. | - |
Experimental Protocols: Synthesis
The synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is typically achieved through the condensation of a chiral amino alcohol with a pyridine nitrile or a related derivative. The following is a representative, detailed protocol.
4.1. Synthesis of (S)-2-amino-3-phenyl-1-propanol from L-Phenylalanine
-
Reduction of L-Phenylalanine: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of L-Phenylalanine in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol as a solid, which can be used in the next step without further purification.
4.2. Synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyridine and (S)-2-amino-3-phenyl-1-propanol in a suitable solvent such as chlorobenzene or toluene.
-
Catalyst Addition: Add a catalytic amount of zinc chloride (ZnCl₂) or another Lewis acid to the solution.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.
Applications in Asymmetric Catalysis
The primary application of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its bidentate nature and the chirality near the metal center allow for high levels of enantioselectivity.
| Reaction Type | Metal Catalyst | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference(s) |
| Heck Reaction | Pd | Cyclohexenyl triflate and 2,3-dihydrofuran | Phenyl-substituted dihydropyran | High | [5] |
| Allylic Alkylation | Pd | 1,3-Diphenyl-2-propenyl acetate and dimethyl malonate | Enantioenriched malonate derivative | Up to 99% | [3] |
| Hydrosilylation of Ketones | Rh, Ir | Acetophenone and diphenylsilane | 1-Phenylethanol | High | - |
| Reductive Cross-Coupling | Ni | Alkyl halides and aryl halides | Chiral alkyl-aryl compounds | Good to Excellent | [5] |
| Oxidation of Alcohols | Pd | 1,2-Propanediol | α-hydroxy ketone | Moderate | [6] |
Visualizations
6.1. Synthesis Workflow
The following diagram illustrates the general synthetic pathway for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.
Caption: General synthesis workflow for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.
6.2. General Catalytic Cycle
This diagram shows a generalized catalytic cycle for a Palladium-catalyzed asymmetric allylic alkylation, a common application for PyOx ligands.
Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation using a PyOx ligand.
Conclusion
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a versatile and highly effective chiral ligand in the field of asymmetric catalysis. Its straightforward synthesis from readily available starting materials, coupled with its ability to induce high levels of enantioselectivity in a variety of chemical transformations, makes it an invaluable tool for chemists in academia and industry, particularly in the synthesis of chiral molecules for drug discovery and development. This guide provides the essential technical information required for its synthesis, characterization, and application.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | C15H14N2O | CID 14337779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 2-(2-Pyridyl)-4-benzyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
| Parameter | Value | Source |
| Systematic Name | (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | PubChem |
| Molecular Formula | C₁₅H₁₄N₂O | PubChem[1] |
| Molecular Weight | 238.28 g/mol | PubChem[1] |
| CAS Number | 108915-08-8 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, systematically named (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, is a multi-step process that is crucial for its application in various research and development fields, particularly in asymmetric catalysis. The following is a detailed experimental protocol for its synthesis, based on established methodologies for similar pyridyloxazoline ligands.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
This synthesis involves the condensation of a chiral amino alcohol with a pyridine derivative.
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
2-cyanopyridine
-
Zinc Chloride (ZnCl₂)
-
Toluene, anhydrous
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-amino-3-phenyl-1-propanol (1 equivalent) and 2-cyanopyridine (1.1 equivalents) in anhydrous toluene.
-
Catalyst Addition: To this solution, add zinc chloride (0.1 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Biological Activity and Signaling Pathways
While this compound is primarily recognized for its role as a chiral ligand in asymmetric synthesis, the broader class of oxazoline and pyridine-containing compounds has been investigated for various biological activities. Research into the specific biological functions of this compound is ongoing, and this section will be updated as new findings emerge.
Currently, there is no direct evidence linking this compound to specific signaling pathways in a biological context. However, related heterocyclic compounds have been shown to interact with various cellular targets. For instance, some pyrazolinone chalcones have been investigated for their potential to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial in cancer cell proliferation and survival[2]. The structural motifs present in this compound could potentially allow for interactions with biological macromolecules, a hypothesis that warrants further investigation.
Logical Relationships and Workflows
The synthesis and application of this compound can be visualized as a logical workflow.
This diagram illustrates the synthetic route from starting materials to the pure compound and its subsequent applications in catalysis and potential biological research.
References
Spectroscopic Analysis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Technical Overview
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 2-(2-Pyridyl)-4-benzyl-2-oxazoline has revealed a notable absence of specific characterization data in publicly accessible scientific literature and databases. While the synthesis and analysis of numerous related pyridyl-oxazoline compounds are well-documented, the specific compound of interest appears to be uncharacterized in the searched resources.
This guide will, therefore, provide a general overview of the expected spectroscopic characteristics for this molecule based on its constituent functional groups. Furthermore, it will present a generalized experimental workflow for the spectroscopic analysis of such a compound.
Predicted Spectroscopic Features
While specific, experimentally determined data for this compound is not available, the expected spectroscopic signatures can be predicted based on its chemical structure, which comprises a pyridine ring, a benzyl group, and an oxazoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzyl groups, typically in the range of 7.0-8.5 ppm. The benzylic protons would likely appear as a singlet or a multiplet around 2.5-3.5 ppm. The protons of the oxazoline ring would exhibit characteristic signals, with their chemical shifts and coupling patterns providing information about the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon-13 NMR spectrum would display a number of signals corresponding to the different carbon environments in the molecule. The aromatic carbons of the pyridine and benzyl rings would resonate in the downfield region (typically 120-160 ppm). The carbons of the oxazoline ring and the benzylic carbon would have characteristic chemical shifts in the more upfield region.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key absorptions would include:
-
C=N stretching vibration of the oxazoline and pyridine rings.
-
Aromatic C-H stretching vibrations.
-
Aliphatic C-H stretching vibrations from the benzyl group.
-
C-O stretching vibration of the oxazoline ring.
Mass Spectrometry (MS): The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would correspond to the exact mass of this compound. The fragmentation pattern would be expected to show characteristic losses of fragments related to the pyridine, benzyl, and oxazoline moieties, which can be used to confirm the structure.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Conclusion
In the absence of experimentally determined spectroscopic data for this compound, this guide provides a predictive overview of its expected NMR, IR, and MS characteristics based on its molecular structure. Researchers and professionals in drug development are encouraged to perform the necessary experimental characterization upon synthesis of this compound to obtain definitive spectroscopic data. The generalized workflow presented can serve as a procedural template for such an analysis.
An In-depth Technical Guide to 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] for Researchers and Drug Development Professionals
Introduction: This guide provides a comprehensive overview of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], a prominent chiral ligand in asymmetric catalysis. Its C2-symmetric structure has proven highly effective in a variety of enantioselective transformations, making it a valuable tool for the synthesis of chiral molecules in pharmaceutical research and development. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its application in key chemical reactions.
Commercial Availability
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers.
| Supplier | Product Number | Purity |
| Sigma-Aldrich | 405973 | 98% |
| Fisher Scientific | 405973250MG | 98% |
| Tokyo Chemical Industry (TCI) | B6639 | >98.0% (GC) |
| Santa Cruz Biotechnology | sc-210133 | --- |
| Alfa Chemistry | HMBN1077 | 98% |
| Cenmed | C007B-061737 | 0.98 |
Physicochemical and Safety Data
A summary of the key physicochemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value |
| CAS Number | 133463-88-4 |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 129-132 °C |
| Optical Activity | [α]20/D −40.6°, c = 1 in ethanol |
| Boiling Point | 449.3 °C at 760 mmHg |
| Density | 1.21 g/cm³ |
Safety Information: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1]
Synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
The synthesis of this chiral bis(oxazoline) ligand is a well-established procedure, typically starting from the corresponding amino alcohol. The following diagram illustrates a general synthetic workflow.
Caption: General workflow for the synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Applications in Asymmetric Catalysis
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile chiral ligand that, in combination with various metal precursors, forms highly effective catalysts for a range of asymmetric transformations. These reactions are fundamental in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients.
Experimental Protocols
1. Enantioselective Hydrosilylation of Ketones
This reaction is a key method for the synthesis of chiral secondary alcohols. The bis(oxazoline) ligand, in complex with a rhodium precursor, effectively catalyzes the asymmetric addition of a hydrosilane to a prochiral ketone.
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, [Rh(COD)Cl]₂ (1 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (2.2 mol%) are dissolved in anhydrous THF. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Procedure: The ketone (1.0 mmol) is added to the catalyst solution. The mixture is cooled to 0 °C, and diphenylsilane (1.2 mmol) is added dropwise. The reaction is stirred at this temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral secondary alcohol.
2. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. A copper(II)-bis(oxazoline) complex can catalyze the enantioselective [4+2] cycloaddition between a diene and a dienophile.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (10 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (11 mol%) are stirred in anhydrous dichloromethane at room temperature for 1 hour.
-
Reaction Procedure: The dienophile (e.g., an N-acryloyloxazolidinone, 1.0 mmol) is added to the catalyst solution and the mixture is cooled to -78 °C. Freshly cracked cyclopentadiene (3.0 mmol) is then added. The reaction is maintained at this temperature for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by chromatography.
The following diagram illustrates the catalytic cycle for a generic metal-catalyzed asymmetric reaction using a bis(oxazoline) ligand.
Caption: A generalized catalytic cycle for a metal-bis(oxazoline) catalyzed asymmetric transformation.
3. Asymmetric Cyclopropanation
Chiral cyclopropanes are important structural motifs in many biologically active molecules. Copper(I) complexes of bis(oxazoline) ligands are effective catalysts for the enantioselective cyclopropanation of olefins with diazo compounds.
-
Catalyst Preparation: A mixture of CuOTf·0.5C₆H₅CH₃ (5 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (5.5 mol%) in anhydrous toluene is stirred under an argon atmosphere at room temperature for 1 hour.
-
Reaction Procedure: The olefin (e.g., styrene, 1.0 mmol) is added to the catalyst solution. A solution of ethyl diazoacetate (1.1 mmol) in toluene is then added slowly via a syringe pump over several hours at a controlled temperature (e.g., 25 °C).
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel.
Conclusion
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a cornerstone chiral ligand in the field of asymmetric catalysis. Its commercial availability, coupled with well-documented applications and robust performance in a variety of enantioselective reactions, makes it an indispensable tool for chemists in both academic and industrial settings. The detailed protocols provided in this guide are intended to facilitate its effective use in the synthesis of enantiomerically enriched compounds, thereby contributing to the advancement of drug discovery and development.
References
Technical Guide on the Safety, Handling, and Properties of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). A specific SDS for 2-(2-Pyridyl)-4-benzyl-2-oxazoline was not available at the time of writing. The information presented herein is a compilation of data from structurally related compounds and should be used as a guide for safe handling in a laboratory setting by trained professionals. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.
Introduction
This compound is a chiral ligand belonging to the pyridyl-oxazoline class of compounds. These molecules are of significant interest in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The unique stereo-electronic properties of pyridyl-oxazoline ligands, arising from the combination of the pyridine and oxazoline moieties, make them effective in a variety of metal-catalyzed enantioselective transformations. This guide provides an in-depth overview of the known safety, handling, and physicochemical properties of this compound and its close analogs, aimed at professionals in research and development.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from analogous compounds, such as other pyridyl-oxazoline derivatives, suggest the following potential hazards.
Pictogram:
Signal Word: Warning
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification is based on the safety data for structurally similar compounds containing the pyridyl and oxazoline functional groups.
Physicochemical Properties
The physicochemical properties of the stereoisomer (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are summarized below. These are expected to be very similar for the target compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | PubChem[1] |
| Molecular Weight | 238.28 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystals (inferred from analogs) | TCI |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents (inferred from general chemical class) | |
| XLogP3 | 2.7 | PubChem[1] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
4.1. Personal Protective Equipment (PPE)
A standard laboratory workflow for handling chemical compounds necessitates the use of appropriate personal protective equipment.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of any dust or vapors.[2][3]
-
Avoid contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Keep containers tightly closed when not in use to prevent the absorption of moisture and contamination.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed and store in a dry place. For long-term storage, consider refrigeration at 2-8°C.
-
Label containers clearly with the chemical name and any hazard warnings.
First Aid Measures
In the event of exposure, the following first aid measures, based on data from analogous compounds, should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the spilled material into a sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Do not allow the spilled material to enter drains or waterways.
Experimental Protocols: Synthesis of a Pyridyl-Oxazoline Ligand
Materials:
-
(R)-2-amino-4-phenylbutan-1-ol
-
Pyridine-2,6-dicarbonitrile (or a suitable pyridine nitrile precursor)
-
Anhydrous zinc chloride (or another suitable Lewis acid catalyst)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine nitrile precursor and the chiral amino alcohol, (R)-2-amino-4-phenylbutan-1-ol, in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation to confirm its identity and purity.
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of a pyridyl-oxazoline ligand.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be handled as hazardous waste and disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in the general trash. Contaminated packaging should also be treated as hazardous waste.
Toxicological Information
There is no specific toxicological data available for this compound. The information below is extrapolated from related compounds.
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be a skin irritant.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Conclusion
This compound is a valuable compound for research in asymmetric catalysis. While a comprehensive safety profile is not yet established, by following the principles of prudent laboratory practice and adhering to the handling and safety guidelines outlined in this document based on analogous compounds, researchers can work with this chemical in a safe and responsible manner. A thorough risk assessment should always be performed before commencing any new experimental work with this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a member of the Pyridine-oxazoline (PyBox) family, in asymmetric catalysis. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Chiral pyridine-oxazoline (PyBox) ligands are a significant class of C2-symmetric tridentate ligands that have demonstrated broad utility in asymmetric catalysis. Their ability to form stable complexes with a wide range of metals allows for the effective control of enantioselectivity in various chemical transformations. The this compound ligand, with its characteristic benzyl group, provides a specific steric and electronic environment that has been successfully applied in key carbon-carbon bond-forming reactions. This document details the application of this ligand in the enantioselective Diels-Alder reaction.
I. Enantioselective Diels-Alder Cycloaddition
The combination of this compound (referred to as Bn-PyBox ) with Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) creates a highly effective chiral Lewis acid catalyst for the enantioselective Diels-Alder reaction between 2-alkenoylpyridines and cyclopentadiene. This reaction is valuable for the synthesis of enantioenriched disubstituted norbornenes, which are important structural motifs in biologically active compounds.
Data Presentation
Table 1: Optimization of the La(OTf)₃/Bn-PyBox-Catalyzed Diels-Alder Reaction [1]
| Entry | Ligand | Metal Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Bn-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 91 | 88:12 | 92 |
| 2 | Ph-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 85 | 85:15 | 88 |
| 3 | iPr-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 88 | 87:13 | 90 |
| 4 | Bn-PyBox | Sc(OTf)₃ | CH₂Cl₂ | -78 | 12 | 75 | 80:20 | 85 |
| 5 | Bn-PyBox | Yb(OTf)₃ | CH₂Cl₂ | -78 | 12 | 82 | 82:18 | 89 |
| 6 | Bn-PyBox | La(OTf)₃ | Toluene | -78 | 12 | 78 | 86:14 | 91 |
| 7 | Bn-PyBox | La(OTf)₃ | THF | -78 | 12 | 65 | 75:25 | 80 |
Table 2: Substrate Scope for the Enantioselective Diels-Alder Reaction [1]
| Entry | Dienophile (R group) | Product | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Phenyl | 3a | 91 | 88:12 | 92 |
| 2 | 4-Methoxyphenyl | 3b | 88 | 87:13 | 93 |
| 3 | 4-Chlorophenyl | 3c | 90 | 89:11 | 91 |
| 4 | 2-Thienyl | 3d | 85 | 85:15 | 90 |
| 5 | Methyl | 3e | 78 | 80:20 | 85 |
| 6 | Cyclohexyl | 3f | 82 | 82:18 | 88 |
Experimental Protocols
1. General Procedure for the Synthesis of this compound (Bn-PyBox)
This protocol is adapted from a general procedure for the synthesis of PyBox ligands.
-
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
2,6-Pyridinedicarbonitrile
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous toluene.
-
Add (S)-2-amino-3-phenyl-1-propanol (2.2 eq) to the solution.
-
Add zinc trifluoromethanesulfonate (0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound ligand.
-
2. Protocol for the La(OTf)₃/Bn-PyBox-Catalyzed Enantioselective Diels-Alder Reaction [1]
-
Materials:
-
This compound (Bn-PyBox )
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
2-Alkenoylpyridine (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
-
-
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, dissolve La(OTf)₃ (0.1 mmol, 10 mol%) and Bn-PyBox (0.11 mmol, 11 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Add the 2-alkenoylpyridine (1.0 mmol, 1.0 eq) to the cold catalyst solution.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the time specified in Table 1 (typically 12 hours), monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired norbornene product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
Experimental Workflow for Diels-Alder Reaction
Caption: Workflow for the Diels-Alder Reaction.
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle.
References
Applications of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridyl)-4-benzyl-2-oxazoline is a member of the pyridyl bis(oxazoline) (PyBOX) family of chiral ligands, which are highly effective in a wide range of metal-catalyzed asymmetric transformations. The C2-symmetric nature of this ligand, combined with its tridentate coordination to a metal center, creates a well-defined chiral environment that enables high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.
Key Applications
The versatility of this compound and its metal complexes has been demonstrated in several important asymmetric catalytic reactions, including:
-
Asymmetric Hydrosilylation of Ketones: Catalytic reduction of prochiral ketones to chiral secondary alcohols.
-
Asymmetric Mannich Reaction: Enantioselective synthesis of β-amino carbonyl compounds.
-
Asymmetric [3+2] Cycloaddition: Stereocontrolled synthesis of five-membered heterocyclic rings.
-
Asymmetric Negishi Cross-Coupling: Enantioselective coupling of organozinc reagents with organic halides.
-
Asymmetric Allylation of Aldehydes: Enantioselective synthesis of homoallylic alcohols.
The following sections provide quantitative data and detailed experimental protocols for these applications.
Data Presentation
The following tables summarize the quantitative data for the applications of this compound and related PyBOX ligands in asymmetric catalysis.
Table 1: Asymmetric Hydrosilylation of Ketones with PyBOX Ligands
| Entry | Ketone | Catalyst System | Yield (%) | ee (%) |
| 1 | Acetophenone | Rh-PyBOX | High | Up to 93 |
| 2 | Propiophenone | Rh-PyBOX | High | High |
| 3 | α-Tetralone | Fe-PyBOX + B(C₆F₅)₃ | High | High |
Table 2: Asymmetric Mannich Reaction with PyBOX Ligands
| Entry | Aldehyde | Amine | Pronucleophile | Catalyst System | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Aniline | Ethyl acetate | Cu-PyBOX | Good | - | High |
| 2 | Various | Various | Various | Cu-PyBOX | 73-99 | 2.4:1->20:1 | 91-98[1] |
Table 3: Asymmetric [3+2] Cycloaddition with PyBOX Ligands
| Entry | Dipole | Dipolarophile | Catalyst System | Yield (%) | endo/exo | ee (%) |
| 1 | Azomethine Ylide | Alkene | Ag-PyBOX or Cu-PyBOX | High | High | High |
Table 4: Asymmetric Negishi Cross-Coupling with PyBOX Ligands
| Entry | Allylic Chloride | Organozinc Reagent | Catalyst System | Yield (%) | ee (%) |
| 1 | (E)-1-phenyl-3-chloroprop-1-ene | Benzylzinc bromide | Ni-PyBOX | High | High |
| 2 | Racemic secondary allylic chlorides | Alkylzinc halides | Ni-PyBOX | Good | High[2][3][4][5] |
Table 5: Asymmetric Allylation of Aldehydes with PyBOX Ligands
| Entry | Aldehyde | Allylating Agent | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Allyltributylstannane | In(OTf)₃-PyBOX | Good | Up to 94[6] |
| 2 | Various aromatic aldehydes | Allyltributylstannane | In(OTf)₃-PyBOX | Good | 90-96[7][8] |
| 3 | Various aliphatic aldehydes | Allyltributylstannane | In(OTf)₃-PyBOX | Good | 90-96[7][8] |
Experimental Protocols
Protocol 1: Asymmetric Hydrosilylation of Acetophenone
This protocol is a representative procedure for the rhodium-catalyzed asymmetric hydrosilylation of ketones using a PyBOX ligand.
Materials:
-
This compound ligand
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Acetophenone
-
Diphenylsilane
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1.0 mol%) and the this compound ligand (2.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, acetophenone (1.0 mmol) is added.
-
Hydrosilylation: Diphenylsilane (1.2 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for the time required for complete conversion (monitored by TLC or GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Protocol 2: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
This protocol describes a general procedure for the nickel-catalyzed asymmetric Negishi cross-coupling of a secondary allylic chloride with an organozinc reagent using a PyBOX ligand.
Materials:
-
This compound ligand
-
NiCl₂·glyme
-
Racemic secondary allylic chloride (e.g., (E)-1-phenyl-3-chloroprop-1-ene)
-
Organozinc reagent (e.g., benzylzinc bromide, prepared in situ or from a commercial source)
-
Anhydrous THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with NiCl₂·glyme (5.0 mol%) and the this compound ligand (6.0 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, the racemic secondary allylic chloride (1.0 mmol) is dissolved in anhydrous THF.
-
Cross-Coupling: The solution of the organozinc reagent (1.5 mmol in THF) is added to the flask containing the allylic chloride. The pre-formed nickel catalyst solution is then added dropwise to the reaction mixture at -20 °C. The reaction is stirred at this temperature until complete consumption of the starting material is observed by TLC or GC analysis.
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification and Analysis: The residue is purified by flash chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 3: Indium-Catalyzed Asymmetric Allylation of Benzaldehyde
The following is a representative protocol for the indium-catalyzed asymmetric allylation of aldehydes using a PyBOX ligand.[6]
Materials:
-
This compound ligand
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Benzaldehyde
-
Allyltributylstannane
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: A flame-dried Schlenk flask is charged with In(OTf)₃ (10 mol%), the this compound ligand (12 mol%), and activated 4 Å molecular sieves under an argon atmosphere. Anhydrous DCM is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The flask is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added.
-
Allylation: Allyltributylstannane (1.2 mmol) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for the specified time, with progress monitored by TLC.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and then filtered through a pad of Celite. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting homoallylic alcohol is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: General experimental workflow for an asymmetric catalytic reaction.
Caption: Logical relationships of PyBOX ligand applications.
References
- 1. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]
- 3. Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs. | Chemsrc ID:682418 [chemsrc.com]
- 6. Highly enantioselective allylation of aldehydes catalyzed by indium(III)-PYBOX complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric allylation of aldehydes via a chiral indium(iii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic asymmetric allylation of aldehydes via a chiral indium(III) complex - Lookchem [lookchem.com]
Application Note: A Scalable Synthesis Protocol for 2-(2-Pyridyl)-4-benzyl-2-oxazoline
Abstract
This document provides a detailed, scalable experimental procedure for the synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a valuable chiral ligand frequently used in asymmetric catalysis. The protocol is based on the robust and widely adopted method of zinc-catalyzed condensation of 2-cyanopyridine with L-phenylalaninol. This method is advantageous for its operational simplicity, use of readily available reagents, and scalability, making it suitable for producing gram-scale quantities of the target compound. This application note includes a step-by-step experimental protocol, a summary of quantitative data, necessary safety precautions, and a visual workflow diagram to ensure clarity and reproducibility in a research or process development setting.
Introduction
2-Substituted-2-oxazolines are a privileged class of heterocyclic compounds. When synthesized from chiral amino alcohols, they become powerful chiral ligands for a multitude of metal-catalyzed asymmetric reactions.[1] Specifically, pyridyl-oxazolines (PyOx ligands) have found extensive use in catalysis due to their straightforward synthesis and modular nature. The title compound, this compound, is a bidentate N,N-ligand that can effectively induce enantioselectivity in various chemical transformations.
The most common and scalable synthetic routes to 2-oxazolines involve the cyclization of β-hydroxy amides or the direct reaction of nitriles with amino alcohols.[2][3] The latter method, often catalyzed by Lewis acids such as zinc salts, is particularly effective for large-scale preparations as it is typically a one-step process with high atom economy.[1][4] This protocol details a zinc-catalyzed approach, which provides high yields under relatively mild conditions.[4]
Reaction Scheme
The synthesis proceeds via the zinc trifluoromethanesulfonate (Zn(OTf)₂) catalyzed reaction between 2-cyanopyridine and L-phenylalaninol in toluene at reflux.

Figure 1. Synthesis of (S)-2-(2-Pyridyl)-4-benzyl-2-oxazoline from 2-cyanopyridine and L-phenylalaninol.
Experimental Protocol
This protocol is designed for a representative gram-scale synthesis and can be scaled linearly with appropriate adjustments to equipment and reaction times.
Materials and Equipment
-
Reagents:
-
2-Cyanopyridine (≥98%)
-
L-Phenylalaninol ( (S)-2-Amino-3-phenyl-1-propanol, ≥98%)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%)
-
Anhydrous Toluene (≥99.8%)
-
Ethyl Acetate (ACS grade)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Three-neck round-bottomed flask (sized appropriately for scale, e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Argon or Nitrogen gas inlet
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography system
-
Procedure
-
Reaction Setup:
-
Assemble a three-neck round-bottomed flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere to maintain anhydrous conditions.
-
-
Charging Reagents:
-
To the flask, add 2-cyanopyridine (1.00 equiv), L-phenylalaninol (1.05 equiv), and zinc trifluoromethanesulfonate (0.05 equiv).
-
Add anhydrous toluene via syringe or cannula to the flask (approx. 5-10 mL per gram of 2-cyanopyridine).
-
Stir the resulting suspension at room temperature for 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 111°C for toluene) using a heating mantle or oil bath.
-
Maintain the reflux for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, Chiral HPLC).
-
Data Presentation
The following table summarizes the quantitative parameters for the described synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Cyanopyridine | 1.00 equiv | Limiting reagent |
| L-Phenylalaninol | 1.05 equiv | A slight excess is used to ensure full conversion of the nitrile. |
| Catalyst | ||
| Zn(OTf)₂ | 0.05 equiv (5 mol%) | Lewis acid catalyst.[4] |
| Solvent | ||
| Anhydrous Toluene | 5 - 10 mL / g of 2-cyanopyridine | Reaction medium. |
| Reaction Conditions | ||
| Temperature | Reflux (~111 °C) | |
| Time | 24 - 48 hours | Monitor by TLC or GC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture contamination. |
| Purification | ||
| Method | Flash Column Chromatography | Silica gel support. |
| Eluent | Hexanes / Ethyl Acetate gradient | Typical starting gradient: 95:5 (Hex:EtOAc). |
| Expected Yield | 85 - 95% | Yields may vary based on scale and purification efficiency.[4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Toluene is volatile and has associated health risks.
-
Reagent Handling:
-
2-Cyanopyridine: Toxic if swallowed or in contact with skin. Handle with care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Zinc trifluoromethanesulfonate: Corrosive and causes skin/eye irritation. Avoid inhalation of dust.
-
-
Heating: Use a heating mantle or oil bath with caution to avoid fire hazards and ensure stable temperature control.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol from setup to the final, purified product.
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. 2-Oxazoline synthesis [organic-chemistry.org]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a chiral pyridyl-mono-oxazoline (PyOx) ligand, in asymmetric alkylation reactions. While direct and detailed protocols for this specific ligand are not extensively documented in published literature, this document outlines a generalized protocol and expected outcomes based on closely related analogues used in palladium-catalyzed asymmetric allylic alkylation (AAA).
Introduction
Chiral pyridine-oxazoline (PyOx) ligands are a significant class of ligands in asymmetric catalysis. Their C1-symmetry and the presence of both a soft pyridine nitrogen and a hard oxazoline nitrogen allow for effective coordination to a variety of transition metals, leading to high levels of stereocontrol in a range of chemical transformations. The this compound ligand, with its characteristic benzyl group at the stereogenic center of the oxazoline ring, provides a specific chiral environment that can be exploited for enantioselective bond formation. One of the most prominent applications of this class of ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the construction of stereogenic centers.
Principle of Asymmetric Alkylation with this compound
In a typical palladium-catalyzed asymmetric allylic alkylation, a chiral ligand is used to control the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. The this compound ligand coordinates to the palladium center, creating a chiral pocket around the metal. This chiral environment dictates the facial selectivity of the nucleophilic attack on the allylic substrate, leading to the preferential formation of one enantiomer of the product.
The general workflow for such a reaction involves the in-situ formation of the chiral palladium catalyst, followed by the reaction with the allylic substrate and a suitable nucleophile.
Caption: Experimental workflow for asymmetric allylic alkylation.
Catalytic Cycle
The catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation is believed to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic substrate, forming a Pd(II)-π-allyl complex and displacing the leaving group.
-
Ligand Exchange/Coordination: The chiral this compound ligand coordinates to the palladium center.
-
Nucleophilic Attack: The nucleophile, often generated in situ by a base, attacks the π-allyl ligand. The facial selectivity of this attack is directed by the chiral ligand.
-
Reductive Elimination: Reductive elimination from the resulting palladium complex releases the enantioenriched product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Experimental Protocols
The following is a generalized experimental protocol for a palladium-catalyzed asymmetric allylic alkylation using a mono-pyridyl-oxazoline ligand. This protocol is based on procedures reported for structurally similar ligands and may require optimization for this compound.
Materials:
-
Palladium precursor: e.g., Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Chiral ligand: this compound
-
Allylic substrate: e.g., 1,3-Diphenylallyl acetate
-
Nucleophile: e.g., Dimethyl malonate
-
Base: e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent (e.g., DCM, 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.
-
-
Asymmetric Alkylation:
-
To the solution of the catalyst, add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv).
-
In a separate flask, prepare a solution of the nucleophile (e.g., dimethyl malonate, 1.2 equiv) and the base (e.g., BSA, 1.3 equiv) in the same anhydrous solvent.
-
Add the nucleophile/base solution to the reaction mixture dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure, enantioenriched product.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Quantitative Data
The following table summarizes representative quantitative data for palladium-catalyzed asymmetric allylic alkylation using mono-pyridyl-oxazoline ligands, which can be considered as expected outcomes for reactions employing this compound. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Allylic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | BSA | DCM | 25 | >95 | 85-95 |
| 2 | 1,3-Diphenylallyl acetate | Diethyl malonate | Cs₂CO₃ | THF | 0 | 90 | 88 |
| 3 | cinnamyl acetate | Dimethyl malonate | BSA | DCM | 25 | 92 | 80 |
| 4 | 1,3-Di-p-tolylallyl acetate | Dimethyl malonate | BSA | DCM | 25 | >95 | 92 |
Note: The data presented in this table is based on results obtained with structurally related mono-pyridyl-oxazoline ligands and should be used as a guideline for optimizing reactions with this compound.
Conclusion
This compound is a promising chiral ligand for asymmetric alkylation reactions. The protocols and data presented here, derived from closely related systems, provide a strong starting point for researchers and scientists in the field of organic synthesis and drug development to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, base, and the palladium-to-ligand ratio will be crucial for achieving high yields and enantioselectivities for specific substrate combinations.
Optimal Reaction Conditions for the Synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal reaction conditions for the synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a chiral ligand of significant interest in asymmetric catalysis. This document outlines detailed experimental protocols, summarizes key reaction parameters, and presents a logical workflow for its preparation.
Introduction
Chiral oxazolines, particularly those bearing a pyridyl substituent, are a critical class of ligands in modern asymmetric synthesis. Their unique structural and electronic properties have led to their successful application in a wide range of catalytic enantioselective transformations. The target molecule, this compound, is a valuable building block in this family. This document details the prevalent and optimized methods for its synthesis, primarily focusing on the Lewis acid-catalyzed cyclization of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol).
Reaction Pathway and Mechanism
The synthesis of this compound from 2-cyanopyridine and (S)-phenylalaninol proceeds via a Lewis acid-catalyzed intramolecular cyclization. The general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile group, enhancing its electrophilicity. This is followed by the nucleophilic attack of the hydroxyl group of the amino alcohol, leading to the formation of an intermediate which, after proton transfer and subsequent intramolecular cyclization with the elimination of ammonia, yields the desired oxazoline ring.
Application Notes and Protocols: 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Medicinal Chemistry
Disclaimer: Direct medicinal chemistry research on 2-(2-Pyridyl)-4-benzyl-2-oxazoline is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally related pyridyl-oxazoline and benzyl-oxazoline compounds and serve as a predictive guide for potential research applications.
Introduction
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. This heterocyclic compound integrates the key pharmacophoric features of a pyridine ring, an oxazoline ring, and a benzyl group. The pyridine moiety is a common feature in numerous bioactive molecules, often involved in hydrogen bonding and metal coordination. The oxazoline ring acts as a versatile chiral auxiliary and a rigid scaffold, while the benzyl group can participate in hydrophobic and π-stacking interactions with biological targets. This unique combination suggests potential applications in various therapeutic areas, including oncology and infectious diseases.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound and its derivatives are hypothesized to be valuable in the following areas:
-
Anticancer Agents: Quinazoline derivatives, which share structural similarities with pyridyl-oxazolines, have shown potent anticancer activities. The pyridyl-oxazoline core could mimic the hinge-binding interactions of known kinase inhibitors.
-
Antimicrobial Agents: The quinazoline scaffold is also present in compounds with antibacterial and antibiofilm properties. The this compound structure could be explored for its efficacy against various bacterial and fungal strains.
-
Enzyme Inhibition: The rigid oxazoline scaffold and the coordinating pyridine nitrogen make this compound a candidate for inhibiting enzymes where metal chelation or specific hydrogen bonding is crucial for catalysis.
Data Presentation: Biological Activities of Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a basis for predicting its potential efficacy.
| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Quinazoline Derivatives | N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Antibacterial and antibiofilm against S. aureus and S. epidermidis | MIC: 15-25 µM | [1] |
| Quinazoline Derivatives | 4-morpholino-2-phenylquinazolines | PI3 Kinase p110α inhibitor | IC₅₀: 2.0 nM | [2] |
| Oxadiazoline Derivatives | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antibacterial against S. aureus and S. epidermidis | MIC: 3.91-15.62 µg/mL | [2] |
| Pyrazolyl-Indole Derivatives | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Anticancer (Leukemia) | 78.76% growth inhibition at 10 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in medicinal chemistry research.
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar 2-substituted oxazolines.
Materials:
-
2-cyanopyridine
-
(S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol)
-
Zinc chloride (ZnCl₂), anhydrous
-
Chlorobenzene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in anhydrous chlorobenzene, add 2-cyanopyridine (1.1 eq).
-
Add anhydrous zinc chloride (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the evaluation of the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound stock solution in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution and incubate for a further 2-4 hours to confirm viability (blue to pink color change indicates growth).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of novel medicinal chemistry compounds.
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt signaling pathway.
References
- 1. N4 -benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Catalysis with 2-(2-Pyridyl)-4-benzyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline in enantioselective catalysis. This pyridyl-oxazoline (PyOx) ligand is a versatile and effective component of catalytic systems for various asymmetric transformations, finding utility in the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research.
Overview of Applications
This compound belongs to the widely utilized class of PyOx ligands in asymmetric catalysis. These ligands are known for their modular synthesis, allowing for fine-tuning of steric and electronic properties to achieve high enantioselectivity in a range of reactions. The primary applications for this class of ligands, and by extension, the title compound, are in transition metal-catalyzed reactions, most notably palladium-catalyzed asymmetric allylic alkylation (AAA) and rhodium- or iridium-catalyzed hydrosilylation of ketones.
The benzyl substituent at the 4-position of the oxazoline ring provides a specific steric environment around the metal center, which is key to inducing chirality in the product. The pyridyl nitrogen and the oxazoline nitrogen act as a bidentate ligand, coordinating to the metal and creating a chiral catalytic complex.
Enantioselective Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands like this compound allows for the enantioselective formation of these bonds, leading to products with high optical purity.
Application: Synthesis of chiral molecules containing quaternary stereocenters. This is a significant challenge in organic synthesis, and AAA provides an effective solution.
While specific data for the this compound ligand is not extensively available in the public domain, the following table represents typical results obtained with closely related pyridyl-oxazoline ligands in the palladium-catalyzed asymmetric allylic alkylation of various substrates. Researchers should consider this data as a starting point for optimization with the specified ligand.
| Entry | Substrate | Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | >95 | >90 |
| 2 | rac-1,3-Dicyclohexylallyl acetate | Sodium tosylamide | 85-95 | 80-90 |
| 3 | 1-Phenylallyl acetate | Nitromethane | 70-85 | 75-85 |
| 4 | cinnamyl acetate | Phenol | >90 | 88-95 |
Note: The actual yields and enantioselectivities will be highly dependent on the specific reaction conditions, including the choice of palladium precursor, solvent, temperature, and additives.
This protocol is a general guideline and should be optimized for specific substrates and the this compound ligand.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂, Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1-2 mol%) and the this compound ligand (1.1-2.2 mol%, typically in a 1:1.1 Pd:ligand ratio) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the anhydrous solvent.
-
Initiation: To the substrate/nucleophile mixture, add the base (1.2-2.0 equiv). Then, add the pre-formed catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the substrate) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Caption: Catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
Enantioselective Hydrosilylation of Ketones
The enantioselective hydrosilylation of prochiral ketones is a key method for the synthesis of chiral secondary alcohols. Catalytic systems employing this compound can provide a mild and efficient route to these valuable building blocks.
Application: Synthesis of chiral secondary alcohols, which are common structural motifs in pharmaceuticals and natural products.
The following table provides representative data for the rhodium-catalyzed asymmetric hydrosilylation of various ketones using pyridyl-oxazoline ligands. These values can serve as a benchmark for experiments with this compound.
| Entry | Ketone Substrate | Hydrosilane | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Diphenylsilane | >95 | >90 |
| 2 | 1-Tetralone | 1-Napthylphenylsilane | 90-98 | 85-95 |
| 3 | Propiophenone | Diphenylsilane | >95 | 88-96 |
| 4 | 2-Acetylpyridine | Trichlorosilane | 80-90 | 75-85 |
Note: The choice of hydrosilane, catalyst precursor, and reaction conditions significantly impacts the outcome of the reaction.
This is a general protocol and requires optimization for the specific ligand and substrates.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)Cl]₂)
-
This compound ligand
-
Ketone substrate (e.g., acetophenone)
-
Hydrosilane (e.g., diphenylsilane)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (0.5-1 mol%) and the this compound ligand (1.1-2.2 mol%) in the anhydrous solvent. Stir at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the ketone substrate (1.0 equiv).
-
Initiation: Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add the hydrosilane (1.1-1.5 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Work-up: After completion, cautiously quench the reaction with a saturated aqueous solution of NaHCO₃ or 1M HCl. Extract the product with an organic solvent.
-
Hydrolysis of Silyl Ether: The resulting silyl ether can be hydrolyzed to the corresponding alcohol by treatment with an acid (e.g., 1M HCl) or a fluoride source (e.g., TBAF).
-
Purification and Analysis: Purify the chiral alcohol by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Troubleshooting & Optimization
Technical Support Center: 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Asymmetric Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving enantiomeric excess (ee) using the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral ligand belonging to the pyridine-oxazoline (PyOX) family. These ligands are widely employed in asymmetric catalysis to induce stereoselectivity in a variety of chemical transformations. When complexed with a metal center (e.g., palladium, iridium, copper, iron), it forms a chiral catalyst that can preferentially generate one enantiomer of a product over the other.
Q2: What are the common applications of this compound in asymmetric synthesis?
A2: Due to its structural similarity to other well-studied PyOX and phosphinooxazoline (PHOX) ligands, this compound is expected to be effective in a range of asymmetric reactions, including:
-
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA): For the formation of chiral carbon-carbon and carbon-heteroatom bonds.
-
Asymmetric Hydrosilylation of Ketones: To produce chiral secondary alcohols.
-
Asymmetric Hydrogenation: For the reduction of prochiral olefins and ketones.
-
Enantioselective Cycloadditions: Such as Diels-Alder and [3+2] cycloaddition reactions.
Q3: How does the structure of this compound contribute to enantioselectivity?
A3: The enantioselectivity arises from the C2-symmetric chiral environment created around the metal center by the ligand. The stereocenter on the oxazoline ring, in close proximity to the metal's active site, directly influences the facial selectivity of substrate approach. The benzyl group at the 4-position of the oxazoline ring provides steric bulk that further directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q: I am observing a low enantiomeric excess in my reaction. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors related to the reaction conditions and reagents can be the cause. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Steps:
-
Purity of Ligand and Metal Precursor:
-
Question: Could impurities in the ligand or metal salt be affecting the catalyst's performance?
-
Answer: Yes, impurities can poison the catalyst or form non-selective catalytic species. Ensure the this compound ligand is of high purity. The choice and purity of the metal precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) are also critical. It is advisable to use freshly opened or properly stored reagents.
-
-
Solvent Effects:
-
Question: How does the choice of solvent impact the enantioselectivity?
-
Answer: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies. A solvent screen is often necessary to find the optimal conditions. For palladium-catalyzed allylic alkylations, solvents like THF, dichloromethane (DCM), and toluene are commonly used. For hydrosilylation, ethereal solvents are often preferred. The polarity and coordinating ability of the solvent can have a profound effect on the ee.
-
-
Reaction Temperature:
-
Question: Can changing the reaction temperature improve the enantiomeric excess?
-
Answer: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer, which often has a lower activation enthalpy. However, this may also decrease the reaction rate. It is recommended to perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the best balance between selectivity and reaction time.
-
-
Ligand-to-Metal Ratio:
-
Question: What is the optimal ligand-to-metal ratio?
-
Answer: The stoichiometry between the ligand and the metal precursor is crucial for the formation of the active chiral catalyst. A slight excess of the ligand (e.g., 1.1:1 to 1.5:1 ligand to metal) is often beneficial to ensure all the metal is complexed with the chiral ligand. However, in some cases, a different ratio might be optimal.
-
-
Additives:
-
Question: Can the addition of other reagents improve the enantioselectivity?
-
Answer: Additives can act as co-catalysts, scavengers for inhibitory species, or modify the catalytic environment. For example, in some palladium-catalyzed reactions, additives like salts (e.g., LiCl, AgOAc) can influence the catalytic cycle and improve enantioselectivity. In hydrosilylation, the choice of silane is also a critical parameter to optimize.
-
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess (ee) in a Representative Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Solvent | Temperature (°C) | Ligand/Metal Ratio | Additive | Enantiomeric Excess (% ee) |
| 1 | THF | 25 | 1.1:1 | None | 75 |
| 2 | DCM | 25 | 1.1:1 | None | 82 |
| 3 | Toluene | 25 | 1.1:1 | None | 68 |
| 4 | DCM | 0 | 1.1:1 | None | 91 |
| 5 | DCM | -20 | 1.1:1 | None | 95 |
| 6 | DCM | 0 | 1.5:1 | None | 93 |
| 7 | DCM | 0 | 1.1:1 | LiCl | 94 |
Issue 2: Low Reaction Conversion or Yield
Q: My reaction is showing low conversion or the isolated yield is poor. What steps can I take to improve this?
A: Low conversion or yield can be due to catalyst deactivation, slow reaction kinetics, or product decomposition.
Troubleshooting Steps:
-
Catalyst Loading:
-
Question: Is the catalyst concentration sufficient?
-
Answer: While lower catalyst loadings are desirable, a certain minimum concentration is required for an efficient reaction. If the reaction is slow or stalls, consider increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
-
Reaction Time and Temperature:
-
Question: Is the reaction being run for a sufficient amount of time and at an appropriate temperature?
-
Answer: Monitor the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction is slow at a low temperature that gives high ee, a longer reaction time may be necessary. Alternatively, a slight increase in temperature might be required to achieve a reasonable reaction rate, potentially with a small trade-off in enantioselectivity.
-
-
Substrate Quality:
-
Question: Could the substrate be the issue?
-
Answer: Impurities in the substrate can inhibit the catalyst. Ensure the substrate is pure and dry. Some substrates may also be unstable under the reaction conditions, leading to decomposition and lower yields.
-
-
Atmosphere:
-
Question: Is the reaction sensitive to air or moisture?
-
Answer: Many organometallic catalysts are sensitive to oxygen and water. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general guideline and should be optimized for each specific substrate.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and this compound (2.2 mol%) in the desired anhydrous solvent (e.g., DCM, 0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the prochiral nucleophile (1.2 equivalents) and any additives in the anhydrous solvent.
-
Add the allylic substrate (1.0 equivalent) to this mixture.
-
-
Reaction Execution:
-
Cool the substrate mixture to the desired temperature (e.g., 0 °C).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow for Asymmetric Allylic Alkylation
Technical Support Center: Synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Lewis acid-catalyzed cyclization of 2-cyanopyridine with a chiral amino alcohol, typically (S)-2-amino-3-phenyl-1-propanol. This reaction is favored for its relatively high yields and the commercial availability of the starting materials.
Q2: Which catalyst is recommended for this synthesis?
A2: Zinc chloride (ZnCl₂) and zinc triflate (Zn(OTf)₂) are the most commonly employed and effective Lewis acid catalysts for this reaction.[1] Anhydrous conditions are crucial for the catalytic activity.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a high-boiling aromatic solvent such as chlorobenzene or toluene under reflux conditions.[1] The reaction time can vary from 24 to 48 hours, depending on the specific reactants and catalyst concentration.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Disappearance of the starting materials (2-cyanopyridine and the amino alcohol) and the appearance of the product spot/peak will indicate the reaction's progression.
Q5: What is the expected yield for this synthesis?
A5: While yields can vary based on the specific conditions and scale of the reaction, yields for analogous pyridine bis(oxazoline) syntheses are often reported to be high, sometimes exceeding 90%.[2] For similar mono-oxazoline syntheses, yields can range from moderate to high.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Ensure the use of anhydrous solvent and catalyst. Dry the glassware thoroughly before use. Consider using freshly opened or dried zinc chloride/triflate. 2. Ensure the reaction is maintained at a consistent reflux temperature. Extend the reaction time and monitor by TLC or GC-MS. 3. Verify the purity of 2-cyanopyridine and the amino alcohol by analytical techniques (e.g., NMR, melting point) before starting the reaction. |
| Formation of Multiple Byproducts | 1. Side reactions of the nitrile group. 2. Decomposition of starting materials or product at high temperatures. 3. Presence of impurities in the starting materials. | 1. Use a slight excess of the amino alcohol to favor the desired reaction pathway. 2. Consider using a lower boiling point solvent and extending the reaction time, or perform the reaction at the lowest effective reflux temperature. 3. Purify the starting materials before the reaction. |
| Difficult Purification of the Final Product | 1. Co-elution of the product with unreacted starting materials or byproducts during column chromatography. 2. Presence of residual catalyst in the crude product. | 1. Optimize the solvent system for column chromatography. A mixture of ethyl acetate and hexanes with a small amount of triethylamine is often effective for purifying similar pyridine-containing compounds.[3] 2. Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove the zinc catalyst before chromatographic purification. |
| Product is a Dark Oil or Discolored Solid | 1. Formation of color-causing impurities during the reaction. 2. Residual solvent or impurities. | 1. Treat the crude product with activated carbon before final purification. 2. Ensure complete removal of the solvent under reduced pressure. Recrystallization from a suitable solvent system can also help in obtaining a pure, colorless product. A patent for purifying 2-oxazolines suggests distillation to remove color-causing impurities.[4] |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of chiral pyridine bis(oxazoline) ligands.
Materials:
-
2-Cyanopyridine
-
(S)-2-Amino-3-phenyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂) or Zinc Triflate (Zn(OTf)₂)
-
Anhydrous Toluene or Chlorobenzene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1.0 eq) and the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.1 eq).
-
Add anhydrous toluene or chlorobenzene to the flask.
-
In a separate flask, dissolve (S)-2-amino-3-phenyl-1-propanol (1.1 eq) in the same anhydrous solvent.
-
Add the amino alcohol solution to the flask containing 2-cyanopyridine and the catalyst.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary
Table 1: Comparison of Catalysts for Analogous Pyridine Bis(oxazoline) Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Zn(OTf)₂ | 5-10 | Toluene | 48 | >90 | [2] |
| ZnCl₂ | 10 | Chlorobenzene | 24 | Comparable to Zn(OTf)₂ | [3] |
Note: Data is for the synthesis of the bis(oxazoline) analogue and should be considered as a reference.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Loading for 2-(2-Pyridyl)-4-benzyl-2-oxazoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during the optimization of catalyst loading.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Insufficient Catalyst Loading: The reaction may not proceed efficiently without an adequate amount of catalyst. | Gradually increase the catalyst loading in increments of 1-2 mol% to find the optimal concentration. For instance, if starting with 5 mol% of Zinc Triflate, try increasing to 7 mol% and then 10 mol%. |
| Catalyst Deactivation: The basicity of the oxazoline product can deactivate the Lewis acid catalyst as the reaction progresses.[1] | Consider a slow addition of the catalyst over the course of the reaction or using a higher initial catalyst loading to compensate for deactivation. | |
| Improper Reaction Conditions: Temperature and reaction time are critical. Insufficient heat or time will lead to incomplete conversion. | Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene, ~110°C) for a sufficient duration (e.g., 24 hours). Monitor the reaction progress using TLC or LC-MS. | |
| Poor Quality Reagents: Impurities in the starting materials (2-cyanopyridine or (S)-2-amino-3-phenyl-1-propanol) or solvent can interfere with the catalyst. | Use freshly distilled solvents and ensure the purity of the starting materials. | |
| Formation of Significant Side Products | Excessive Catalyst Loading: Too much catalyst can sometimes lead to undesired side reactions. | If high catalyst loading does not improve the yield of the desired product but increases impurities, reduce the loading and optimize the reaction time and temperature instead. |
| Incomplete Cyclization: The intermediate amide may not fully cyclize to the oxazoline. | Ensure the reaction goes to completion by extending the reaction time. The use of a stronger Lewis acid could also be explored, but this may require re-optimization of other parameters. | |
| Side Reactions of Starting Materials: Certain aldehydes, for example, have been shown to be problematic in similar syntheses, leading to failed reactions.[2] | While this synthesis does not involve an aldehyde, it highlights the importance of substrate compatibility. If modifications to the core structure are being made, consider potential incompatibilities with the catalytic system. | |
| Difficulty in Catalyst Removal | Catalyst Solubility: The catalyst may be soluble in the workup solvent, making its removal by simple filtration difficult. | For zinc triflate (Zn(OTf)₂), extraction with pentane can be effective as the catalyst is poorly soluble in it. Alternatively, passing the crude product through a short plug of silica gel can help remove the metal catalyst. |
| Complexation of Catalyst with Product: The product itself is a ligand and can form a stable complex with the metal catalyst. | During workup, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to break the complex and facilitate the removal of the metal salt. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the synthesis of this compound?
A1: A common starting point for Lewis acid catalysts like zinc trifluoromethanesulfonate (Zn(OTf)₂) or zinc chloride (ZnCl₂) is in the range of 5-10 mol%.[3] The optimal loading should be determined experimentally for each specific reaction scale and set of conditions.
Q2: Can other Lewis acids be used for this synthesis?
A2: Yes, other Lewis acids have been employed for the synthesis of oxazolines. These include, but are not limited to, Cu(OTf)₂, BF₃·OEt₂, and InCl₃.[2][3] The effectiveness of a particular Lewis acid can vary depending on the specific substrates. If zinc-based catalysts are not providing satisfactory results, a screening of other Lewis acids may be beneficial.
Q3: How does catalyst loading affect the reaction time and yield?
A3: Generally, increasing the catalyst loading can lead to a decrease in reaction time and an increase in yield, up to an optimal point. Beyond this point, higher loadings may not significantly improve the outcome and could lead to more side products or complications in purification.
Q4: What are some common side products to look out for?
A4: While specific side products for this exact reaction are not extensively documented in the literature, common byproducts in similar oxazoline syntheses from nitriles and amino alcohols can include the unreacted starting materials and the intermediate N-(1-hydroxy-3-phenylpropan-2-yl)picolinamide (the amic acid before cyclization). In some cases, with related starting materials, intermediates such as 2'-hydroxy-2-aminobenzanilide have been identified.[3]
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any major byproducts.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Reaction Time (Illustrative Data)
The following table illustrates the general trend observed when varying the catalyst loading in a Lewis acid-catalyzed oxazoline synthesis. The data is based on analogous reactions and should be used as a guideline for optimization.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Zn(OTf)₂ | 2 | 24 | 45 |
| Zn(OTf)₂ | 5 | 24 | 75 |
| Zn(OTf)₂ | 10 | 18 | 88 |
| Zn(OTf)₂ | 15 | 18 | 89 |
| ZnCl₂ | 5 | 24 | 68 |
| ZnCl₂ | 10 | 24 | 82 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the synthesis of similar pyridyl-bis(oxazoline) ligands.
Materials:
-
2-Cyanopyridine
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(S)-2-amino-3-phenyl-1-propanol
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Zinc trifluoromethanesulfonate (Zn(OTf)₂) or anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous toluene
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyridine (1.0 equiv) and (S)-2-amino-3-phenyl-1-propanol (1.1 equiv).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
-
To this stirred solution, add the Lewis acid catalyst (e.g., Zn(OTf)₂, 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)-4-benzyl-2-oxazoline. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Inefficient elution from the chromatography column. - Co-elution of the product with impurities. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. - Use a more polar solvent system for elution. Consider adding a small percentage of a polar solvent like methanol to the eluent. - Optimize the column chromatography conditions (e.g., solvent gradient, stationary phase). |
| Presence of Impurities in the Final Product (Confirmed by NMR or LC-MS) | - Incomplete separation during column chromatography. - Unreacted starting materials or reagents. - Formation of by-products. - Decomposition of the product on the silica gel column. | - Use a shallower solvent gradient or a different solvent system for column chromatography.[1] - Perform a pre-purification step, such as an acid-base extraction, to remove acidic or basic impurities. - Consider recrystallization as an alternative or additional purification step.[2] - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the amine-containing product.[1] |
| The Purified Compound is a Colored Oil Instead of a White Solid | - Presence of colored impurities. - Residual solvents. - The compound may exist as an oil at room temperature. | - Treat the crude product with activated carbon to remove colored impurities before column chromatography. - Ensure all solvents are thoroughly removed under high vacuum. - Check the literature for the expected physical state of the compound. If it is an oil, confirm its purity by analytical methods. |
| Broad or Tailing Peaks During Column Chromatography | - Interaction of the basic pyridine and oxazoline nitrogens with the acidic silica gel. - Overloading the column. - Use of an inappropriate solvent system. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing.[1] - Reduce the amount of crude material loaded onto the column. - Experiment with different solvent systems to find one that provides better peak shape. |
| Difficulty Removing Water from the Product | - Water is a common byproduct of oxazoline synthesis.[3] - Hygroscopic nature of the compound or residual solvents. | - After aqueous workup, dry the organic layer thoroughly with a suitable drying agent (e.g., Na2SO4, MgSO4). - Co-evaporate the product with an anhydrous solvent like toluene to azeotropically remove residual water. - For larger scale purification, distillation under reduced pressure can be effective for removing water.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed and generally effective method for the purification of this compound and structurally similar compounds is column chromatography on silica gel.[1][4] This technique allows for the separation of the desired product from unreacted starting materials, reagents, and by-products.
Q2: What are some recommended solvent systems for column chromatography of this compound?
A2: Based on purification protocols for similar 2-pyridyl-2-oxazoline derivatives, a good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing by neutralizing the acidic sites on the silica gel.[1] An alternative solvent system could involve dichloromethane and methanol, again with the addition of triethylamine.[1]
Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?
A3: Thin-layer chromatography (TLC) provides a quick assessment of purity but may not resolve all impurities, especially those with similar polarities to the product. If NMR spectroscopy reveals the presence of contaminants, further purification is necessary. Consider re-purifying the compound using a different column chromatography technique, such as a shallower solvent gradient or a different stationary phase (e.g., alumina). Alternatively, recrystallization from a suitable solvent system could be an effective method for removing minor impurities.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a highly effective purification technique, particularly if the product is a solid and the impurities have different solubility profiles. A patent for purifying heterocyclic nitrogen compounds suggests recrystallization from an aqueous ammonia solution.[2] However, the choice of solvent is critical and may require some experimentation. Common solvent pairs for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.
Q5: Are there any special handling precautions I should take during purification?
A5: As with many nitrogen-containing heterocyclic compounds, it is advisable to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. Due to the basic nature of the pyridine and oxazoline moieties, the compound may be sensitive to acidic conditions, which could lead to degradation.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl acetate, Triethylamine
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
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Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 3. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 4. Chemoenzymatic route to stereodefined 2-(azidophenyl)oxazolines for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in 2-(2-Pyridyl)-4-benzyl-2-oxazoline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(2-Pyridyl)-4-benzyl-2-oxazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the hydrolyzed form of the oxazoline, which is the ring-opened amino amide, N-(1-hydroxy-3-phenylpropan-2-yl)picolinamide. This occurs when water is present in the reaction mixture, attacking the electrophilic carbon of the oxazoline ring.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Presence of Water: Moisture leads to the formation of the hydrolyzed side product, consuming your starting material and desired product. Ensuring strictly anhydrous conditions is critical.
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
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Suboptimal Catalyst Amount: Both too little and too much catalyst can be detrimental. The optimal catalyst loading should be determined empirically for your specific setup.
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Purification Losses: The product may be lost during workup or purification steps. Ensure your extraction and chromatography techniques are optimized for this compound.
Q3: I see an unexpected spot on my TLC plate that doesn't correspond to my starting material or product. What could it be?
A3: An unexpected, often more polar spot (lower Rf value) on a TLC plate is typically the hydrolyzed side product, N-(1-hydroxy-3-phenylpropan-2-yl)picolinamide. Its increased polarity is due to the presence of both an amide and a hydroxyl group.
Q4: How can I minimize the formation of the hydrolysis side product?
A4: To minimize hydrolysis, rigorous exclusion of water is essential:
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Use freshly distilled, anhydrous solvents.
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Dry all glassware in an oven before use.
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Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Use anhydrous reagents. Zinc triflate, for example, is hygroscopic and should be handled accordingly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (e.g., hydrated zinc triflate). | Use a fresh batch of catalyst or dry the existing one under vacuum. Consider using other Lewis acids like zinc chloride. |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC. If starting material is still present after the recommended time, consider increasing the temperature or extending the reaction time. | |
| Multiple Spots on TLC | Formation of hydrolysis byproduct. | Follow strict anhydrous procedures as outlined in the FAQ. |
| Incomplete reaction. | Allow the reaction to proceed for a longer duration or slightly increase the temperature. | |
| Product is an Oil, Not a Solid | Presence of solvent residue or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may require purification by column chromatography. |
| Abnormal NMR Spectrum | Presence of hydrolyzed byproduct. | Look for characteristic broad signals of the amide N-H and alcohol O-H protons, and shifts in the signals of the CH and CH2 groups adjacent to the newly formed amide and alcohol. |
| Contamination with starting materials. | Compare the spectrum with the known spectra of the starting nitrile and amino alcohol. Further purification may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazoline
This protocol is adapted from established methods for synthesizing pyridyl-oxazoline ligands.
Materials:
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(S)-2-amino-3-phenyl-1-propanol
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2-cyanopyridine
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Anhydrous Zinc Triflate (Zn(OTf)₂)
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Anhydrous Chlorobenzene or Toluene
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (for chromatography)
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Hexanes (for chromatography)
Procedure:
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Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-amino-3-phenyl-1-propanol (1.0 eq), 2-cyanopyridine (1.1 eq), and anhydrous zinc triflate (0.05 - 0.10 eq).
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Solvent Addition: Add anhydrous chlorobenzene or toluene via syringe to the flask to create a 0.1-0.2 M solution.
-
Reaction: Heat the mixture to reflux (approx. 110-130 °C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Identification of Hydrolysis Byproduct by ¹H NMR
If you suspect the presence of the hydrolyzed side product, N-(1-hydroxy-3-phenylpropan-2-yl)picolinamide, certain signals in the ¹H NMR spectrum can help in its identification.
Expected Spectral Features:
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Product (Oxazoline Ring): The protons on the oxazoline ring typically appear as a set of multiplets between 4.0 and 5.0 ppm.
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Hydrolyzed Byproduct (Open Chain):
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A broad singlet corresponding to the amide N-H proton, typically downfield.
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A broad singlet for the hydroxyl O-H proton.
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The signals for the protons on the carbon backbone (-CH(NH)-CH₂(OH)) will be shifted compared to the oxazoline ring protons.
-
Procedure:
-
Acquire a ¹H NMR spectrum of your purified product or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Integrate all relevant peaks.
-
Compare the obtained spectrum with a reference spectrum of the pure product.
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Look for the characteristic broad signals of N-H and O-H protons and any unexpected shifts in the aliphatic region that may indicate the presence of the ring-opened structure. The ratio of the integration of the product peaks to the byproduct peaks can give a quantitative estimate of the impurity.
Diagrams
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound.
References
Technical Support Center: 2-(2-Pyridyl)-4-benzyl-2-oxazoline (Bn-PyBox) Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other issues in asymmetric catalysis using 2-(2-Pyridyl)-4-benzyl-2-oxazoline (Bn-PyBox) ligands.
Troubleshooting Guide
This guide addresses common problems encountered during catalysis with Bn-PyBox ligands in a question-and-answer format.
Question: Why is the yield of my reaction catalyzed by the Bn-PyBox metal complex unexpectedly low?
Answer: Low yields can stem from several factors related to the catalyst quality, reaction setup, and substrate reactivity. Here's a systematic approach to troubleshoot this issue:
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Catalyst Integrity and Purity:
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Ligand Purity: Ensure the this compound ligand is of high purity. Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with the formation of the active catalyst.
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Metal Complex Formation: The in situ formation of the metal-Bn-PyBox complex is critical. The choice of metal precursor, solvent, and temperature for complexation can significantly impact the concentration of the active catalyst. Incomplete complexation will lead to lower than expected catalyst loading and consequently, low yield.
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Catalyst Decomposition: The catalyst may be decomposing under the reaction conditions. This can be influenced by the solvent, temperature, or the presence of impurities. Consider performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
-
Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and yield. Non-coordinating solvents are often preferred to avoid competition with the ligand for binding to the metal center. However, the optimal solvent is reaction-dependent. It is advisable to screen a range of solvents with varying polarities.
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Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of side products. An optimal temperature profile should be determined experimentally.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.
-
-
Substrate and Reagent Issues:
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Substrate Quality: Ensure the purity of your substrates and reagents. Impurities can act as catalyst poisons.
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Steric Hindrance: The steric bulk of the benzyl group on the oxazoline ring, combined with the steric demands of the substrate, can sometimes lead to slow reaction rates and low yields. If possible, consider a less sterically hindered ligand as a comparison.
-
Question: My reaction is producing the desired product, but with low enantioselectivity. What are the likely causes and solutions?
Answer: Low enantioselectivity in asymmetric catalysis is a common challenge. Here are the key areas to investigate:
-
Ligand and Catalyst Issues:
-
Enantiopurity of the Ligand: Verify the enantiomeric purity of your Bn-PyBox ligand. Even small amounts of the opposite enantiomer can significantly erode the enantiomeric excess (ee) of the product.
-
Formation of Diastereomeric Catalysts: If the metal-ligand complexation is not well-controlled, multiple catalytically active species or inactive diastereomers may form, leading to a reduction in enantioselectivity.
-
-
Reaction Parameter Optimization:
-
Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often leads to higher ee values by favoring the transition state that leads to the major enantiomer.
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state geometry. A solvent screen is highly recommended to find the optimal medium for high enantioselectivity.
-
Additives and Co-catalysts: In some reactions, the addition of Lewis acids, bases, or other additives can enhance enantioselectivity by influencing the reaction mechanism or the nature of the active catalyst.
-
Question: The reaction is sluggish and does not go to completion. How can I improve the reaction rate?
Answer: A sluggish reaction can be due to several factors, from catalyst activity to substrate reactivity.
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Catalyst Loading: Increasing the catalyst loading can often improve the reaction rate. However, this should be done judiciously as it also increases costs.
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Temperature: As mentioned earlier, increasing the reaction temperature can accelerate the reaction, but be mindful of potential negative impacts on yield and enantioselectivity.
-
Concentration: Increasing the concentration of the reactants can sometimes lead to a faster reaction rate.
-
Activation of the Pre-catalyst: Ensure that the pre-catalyst is properly activated to form the active catalytic species. This may involve specific additives or pre-incubation steps.
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for synthesizing the this compound (Bn-PyBox) ligand?
A1: The synthesis of Bn-PyBox ligands generally involves the condensation of a pyridine dinitrile or a related derivative with a chiral amino alcohol. A general, adaptable protocol is provided in the "Experimental Protocols" section below.
Q2: Which metal precursors are commonly used with Bn-PyBox ligands?
A2: A variety of metal precursors can be used, with the choice depending on the specific reaction. Common examples include salts and complexes of copper, palladium, rhodium, ruthenium, iron, and indium.[1][2][3] The metal's Lewis acidity and coordination geometry are key factors in catalyst performance.
Q3: How does the benzyl group in the 4-position of the oxazoline ring influence the catalysis?
A3: The benzyl group at the 4-position provides a specific steric environment around the metal center.[4] This steric bulk is crucial for creating a chiral pocket that directs the stereochemical outcome of the reaction, leading to high enantioselectivity. The effectiveness of this steric influence can be substrate-dependent.
Q4: Are there known catalyst deactivation pathways for PyBox complexes?
A4: While specific deactivation pathways for Bn-PyBox are not extensively detailed in readily available literature, general deactivation mechanisms for similar catalysts include ligand dissociation, oxidation of the metal center, or reaction with impurities in the system. Running reactions under an inert atmosphere and using high-purity reagents can help mitigate these issues.
Data Presentation
Table 1: Effect of Solvent on Yield and Enantioselectivity in a Hypothetical Asymmetric Allylic Alkylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dichloromethane (DCM) | 25 | 24 | 75 | 85 |
| 2 | Tetrahydrofuran (THF) | 25 | 24 | 60 | 78 |
| 3 | Toluene | 25 | 24 | 82 | 90 |
| 4 | Diethyl Ether | 25 | 24 | 55 | 82 |
| 5 | Acetonitrile (MeCN) | 25 | 24 | 40 | 65 |
Note: This table presents illustrative data to show trends. Optimal conditions are reaction-specific.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-2,6-Bis(4-benzyl-2-oxazolin-2-yl)pyridine ((S,S)-Bn-PyBox)
This protocol is adapted from established procedures for the synthesis of PyBox ligands.[5]
Materials:
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Pyridine-2,6-dicarbonitrile
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(S)-2-Amino-3-phenyl-1-propanol
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Zinc triflate (Zn(OTf)₂)
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Anhydrous Toluene
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Anhydrous Triethylamine (NEt₃)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon), add pyridine-2,6-dicarbonitrile (1.0 eq) and anhydrous toluene.
-
Add (S)-2-Amino-3-phenyl-1-propanol (2.2 eq) to the solution.
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Add zinc triflate (0.1 eq) as a catalyst.
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Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S,S)-Bn-PyBox ligand.
Protocol 2: General Procedure for a Bn-PyBox Catalyzed Asymmetric Allylic Alkylation
This is a general guideline; specific conditions will need to be optimized for each substrate.
Materials:
-
(S,S)-Bn-PyBox ligand
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂) or another suitable metal precursor
-
Allylic substrate
-
Nucleophile
-
Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S,S)-Bn-PyBox ligand (0.055 eq) and the palladium precursor (0.05 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add the allylic substrate (1.0 eq) to the flask.
-
In a separate flask, dissolve the nucleophile (1.2 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Slowly add the nucleophile/base solution to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Stir the reaction and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for asymmetric catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,2′-ビス[(4S)-4-ベンジル-2-オキサゾリン] 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-(2-Pyridyl)-4-benzyl-2-oxazoline complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)-4-benzyl-2-oxazoline (PyBox-Bn) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound complexes?
A1: The primary degradation pathway for these complexes is the hydrolysis of the oxazoline ring, particularly in the presence of water, which can be catalyzed by acidic or basic conditions. This leads to the formation of a 2-pyridine carboxylate species. Other potential degradation routes include thermal decomposition, photodegradation, and redox-mediated pathways, depending on the metal center and experimental conditions.
Q2: How can I prevent hydrolysis of my PyBox-Bn complex during experiments?
A2: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions and manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2][3][4][5] Avoid exposure to atmospheric moisture.
Q3: Are these complexes typically air-sensitive?
A3: Yes, many organometallic complexes, including those with pyridyl-oxazoline ligands, can be sensitive to air and moisture.[1][2] The metal center can be susceptible to oxidation, and the ligand itself can degrade, as mentioned above. Therefore, handling these complexes under inert conditions is strongly recommended.[1][2][3][4][5]
Q4: What are the recommended storage conditions for this compound complexes?
A4: These complexes should be stored in a cool, dark, and dry environment under an inert atmosphere. A glovebox freezer is ideal. If a glovebox is unavailable, storing the solid complex in a sealed vial with an inert gas headspace in a desiccator inside a refrigerator or freezer is a suitable alternative.
Q5: I am observing unexpected peaks in my NMR spectrum after my reaction. What could they be?
A5: Unexpected peaks could arise from several sources:
-
Hydrolysis products: The formation of the corresponding 2-pyridine carboxylate and the ring-opened amino alcohol.
-
Solvent impurities: Residual protic solvents or water can cause degradation.
-
Side-products from synthesis: Incomplete reaction or side reactions during the complex formation.
-
Decomposition due to air exposure: If the sample was not handled under strictly anaerobic conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Complex
| Possible Cause | Suggested Solution |
| Presence of water in reagents or solvents. | Dry all solvents and reagents thoroughly before use. Use of a Schlenk line or glovebox is recommended.[1][3][4] |
| Incorrect stoichiometry of ligand and metal salt. | Carefully check the molar ratios. Consider performing a titration to determine the optimal ratio. |
| Decomposition of starting materials. | Verify the purity of the ligand and metal salt before starting the reaction. |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Some complexes may be thermally unstable. |
| Air-sensitivity of the metal precursor or final complex. | Ensure all manipulations are performed under a strictly inert atmosphere.[2][5] |
Issue 2: Complex Decomposes During Work-up or Purification
| Possible Cause | Suggested Solution |
| Hydrolysis on silica gel during chromatography. | Use a less protic stationary phase like neutral alumina or passivate the silica gel with a non-polar solvent containing a small amount of a non-coordinating base (e.g., triethylamine). |
| Exposure to air and moisture during filtration or solvent removal. | Perform all work-up procedures under an inert atmosphere. |
| Use of protic solvents for extraction or washing. | Utilize anhydrous, non-protic solvents for all extraction and washing steps. |
| Thermal decomposition during solvent removal. | Remove solvent under reduced pressure at low temperatures (e.g., using a cold water bath). |
Issue 3: Inconsistent Results in Catalytic or Biological Assays
| Possible Cause | Suggested Solution |
| Batch-to-batch variation in complex purity. | Thoroughly characterize each new batch of the complex by NMR, mass spectrometry, and elemental analysis to ensure purity and consistency. |
| Degradation of the complex in the assay medium. | Perform a stability study of the complex under the specific assay conditions (pH, temperature, buffer components) using UV-Vis or NMR spectroscopy. |
| Interaction with components of the assay buffer. | Investigate potential coordination of buffer components to the metal center, which might inhibit its activity. |
| Photodegradation under laboratory lighting. | Protect the complex and reaction mixtures from light by using amber vials or wrapping the glassware in aluminum foil. |
Quantitative Data Summary
| Metal Ion | Log K₁ | Log K₂ | Conditions | Analytical Method | Reference |
| Mⁿ⁺ | Value | Value | Solvent, Temperature, Ionic Strength | Potentiometric Titration | [6] |
| Mⁿ⁺ | Value | - | Solvent, Temperature | UV-Vis Titration | [7] |
| Mⁿ⁺ | Value | Value | Solvent-d, Temperature | NMR Titration | [8][9] |
| Example: | |||||
| Ba²⁺ with a calix[10]arene-crown-6 ligand | >4 | - | Acetonitrile-d₃, 298 K | ¹H NMR Titration | [7] |
Note: K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by UV-Vis Spectroscopy
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal complex of known concentration in a suitable anhydrous, non-coordinating solvent (e.g., acetonitrile, dichloromethane).
-
Prepare stock solutions of the potential degrading agents (e.g., acid, base, water) in the same solvent.
-
-
Measurement:
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum absorption (λmax) of the complex over time.
-
Plot absorbance vs. time to determine the rate of decomposition.
-
Analyze the spectral changes (e.g., isosbestic points) to identify the formation of new species.
-
Protocol 2: General Procedure for Stability Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the complex in a deuterated, anhydrous solvent (e.g., CD₃CN, CD₂Cl₂) in an NMR tube under an inert atmosphere.[14]
-
Include an internal standard with a known concentration that does not react with the complex or other reagents.
-
-
Initial Spectrum:
-
Acquire a quantitative ¹H NMR spectrum of the initial sample. Integrate the signals corresponding to the complex and the internal standard.
-
-
Stability Study:
-
To the NMR tube, add a known amount of the substance to be tested for its effect on stability (e.g., a drop of D₂O, a solution of a competing ligand).
-
Acquire a series of ¹H NMR spectra over time at a constant temperature.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the complex's characteristic signals relative to the internal standard.
-
Observe the appearance and growth of new signals corresponding to degradation products.
-
Plot the concentration of the complex vs. time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of PyBox-Bn complexes.
Caption: Primary hydrolytic degradation pathway of PyBox-Bn complexes.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ossila.com [ossila.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ossila.com [ossila.com]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpn.org [rjpn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.bath.ac.uk [people.bath.ac.uk]
- 14. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline in catalytic experiments. The focus is on strategies to increase the turnover number (TON) and turnover frequency (TOF) of catalytic reactions.
Section 1: Troubleshooting Guide - Low Turnover Number
Low turnover number is a common issue in catalytic reactions, indicating that the catalyst completes a limited number of catalytic cycles before becoming inactive. This guide addresses potential causes and provides systematic solutions.
Problem: The catalytic reaction stops prematurely, resulting in a low turnover number.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Lower Reaction Temperature: High temperatures can lead to ligand degradation or metal center aggregation. Evaluate the reaction at a lower temperature. 2. Solvent Screening: The solvent can significantly impact catalyst stability. Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred. 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen and moisture can decompose the catalyst. |
| Product Inhibition | 1. Monitor Reaction Progress: Analyze the reaction mixture at different time points to determine if the rate decreases as the product concentration increases. 2. In-situ Product Removal: If feasible, consider techniques to remove the product from the reaction mixture as it is formed. |
| Substrate or Impurity Poisoning | 1. Purify Reactants: Ensure all starting materials, including the substrate and solvent, are of high purity and free from potential catalyst poisons (e.g., sulfur or phosphorus compounds). 2. Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can remove specific impurities. |
| Incorrect Ligand-to-Metal Ratio | 1. Optimize Ratio: The optimal ligand-to-metal ratio is crucial for catalyst stability and activity. Systematically vary the ratio (e.g., 1:1, 1.1:1, 1.2:1) to find the ideal conditions for your specific reaction. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to optimizing catalytic reactions with this compound.
1. What is the typical role of this compound in catalysis?
This compound is a chiral pyridyl-oxazoline (PyOx) ligand.[1] These ligands are widely used in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of the reaction.[1]
2. How can I increase the turnover number (TON) of my reaction?
Increasing the TON involves optimizing various reaction parameters to enhance catalyst stability and activity. Key factors to consider include:
-
Reaction Temperature: Lowering the temperature can often improve catalyst stability and, consequently, the TON, although it may decrease the reaction rate (TOF).
-
Solvent Choice: The solvent can affect both the solubility of the catalyst and the reactants, as well as the stability of the catalytic complex. A solvent screen is highly recommended.
-
Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes stabilize the metal center and prevent the formation of less active or inactive species.
-
Purity of Reagents: Impurities in the substrate or solvent can act as catalyst poisons, leading to deactivation. Ensure all components of the reaction are of the highest possible purity.
3. What are common signs of catalyst deactivation?
Catalyst deactivation can manifest in several ways:
-
A plateau in the reaction conversion before all the starting material is consumed.
-
A noticeable change in the color of the reaction mixture, which might indicate a change in the oxidation state of the metal center or decomposition of the complex.
-
Formation of insoluble precipitates, suggesting catalyst aggregation or decomposition.
4. Can the catalyst be regenerated and reused?
The possibility of catalyst regeneration depends on the deactivation mechanism. If the catalyst has simply precipitated, it might be possible to redissolve and reuse it. However, if the ligand or metal has decomposed, regeneration is generally not feasible. Immobilizing the catalyst on a solid support can sometimes facilitate recovery and reuse.
Section 3: Experimental Protocols
General Protocol for Asymmetric Cross-Coupling:
-
Catalyst Pre-formation: In a glovebox, to a solution of the this compound ligand in an anhydrous, degassed solvent (e.g., THF), add the metal precursor (e.g., NiCl2·DME). Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the substrate and any additives in the reaction solvent.
-
Initiation: Add the pre-formed catalyst solution to the substrate mixture, followed by the second reactant.
-
Monitoring: Maintain the reaction at the desired temperature under an inert atmosphere and monitor its progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).
-
Work-up: Once the reaction is complete, quench the reaction and follow standard procedures for product isolation and purification.
Optimization Parameters to Increase Turnover Number:
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading (mol%) | 0.01 - 5 | Lowering the catalyst loading while maintaining high conversion indicates a higher TON. |
| Temperature (°C) | -20 to 80 | Balancing reaction rate and catalyst stability. |
| Solvent | Toluene, THF, CH2Cl2, Dioxane | Solvent polarity and coordinating ability can significantly impact the reaction. |
| Ligand/Metal Ratio | 1:1 to 1.5:1 | Excess ligand can prevent catalyst decomposition. |
| Concentration (M) | 0.05 - 1 | Can influence reaction kinetics and catalyst stability. |
Section 4: Visualizations
Catalytic Cycle Workflow
The following diagram illustrates a generalized workflow for a catalytic cycle, which is fundamental to understanding and optimizing catalytic reactions.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 2-(2-Pyridyl)-4-benzyl-2-oxazoline.
Troubleshooting Guide: Resolving Solubility Issues
Researchers may encounter difficulties dissolving this compound. The following guide provides a systematic approach to overcoming these challenges.
Initial Solvent Selection
The choice of solvent is critical for successfully dissolving your compound. Based on the structure of this compound, a molecule with both polar (pyridyl, oxazoline rings) and non-polar (benzyl group) features, a range of solvents with varying polarities should be considered.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | These solvents are often effective for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often suitable for heterocyclic compounds.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Mid-range polarity solvents that can be effective. |
| Alcohols | Ethanol, Methanol | While potentially less effective for larger heterocyclic structures, they are worth screening. Solubility may be moderate in these solvents.[2] |
| Aromatic | Toluene | Can be effective, especially in mixtures with other solvents.[3][4] |
Experimental Protocol: Solubility Determination
A systematic approach is crucial to determine the optimal solvent and concentration.
Objective: To determine the approximate solubility of this compound in a selection of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DCM, Ethanol, Toluene)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Vials
Methodology:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.
-
Initial Dissolution Attempt: Vortex the mixture vigorously for 1-2 minutes at room temperature. Observe for complete dissolution.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Heating: If solubility is still limited, gently warm the mixture (e.g., to 40-50 °C). Caution: Ensure the solvent's boiling point is not exceeded and that the compound is stable at the tested temperature.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat steps 3-5.
-
Record Observations: Carefully record the volume of solvent required to fully dissolve the compound to estimate the solubility (e.g., in mg/mL).
-
Repeat for Other Solvents: Repeat this process for each selected solvent to compare their efficacy.
Troubleshooting Workflow
If initial attempts to dissolve the compound are unsuccessful, follow this logical progression of steps to enhance solubility.
Caption: A workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be most soluble?
Q2: I am having trouble dissolving the compound in DMSO for my NMR analysis. What can I do?
A2: This is a common issue with some heterocyclic compounds.[5] Here are a few strategies to try:
-
Use a solvent mixture: Adding a small amount of deuterated methanol (MeOD) or chloroform (CDCl3) to your DMSO-d6 can enhance solubility.[5]
-
Acidification: A drop of trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, forming a salt that may be more soluble.[5]
-
Ensure Dryness: Make sure your deuterated solvent is anhydrous, as small amounts of water can sometimes decrease the solubility of organic compounds.[5]
Q3: Can I heat the compound to aid dissolution?
A3: Yes, gentle heating can often improve solubility. However, it is crucial to first verify the thermal stability of this compound to avoid degradation. Start with a low temperature (e.g., 40-50 °C) and monitor for any changes in color or the appearance of precipitates that might indicate decomposition.
Q4: Are there any non-traditional methods to improve the dissolution rate for formulation development?
A4: For drug development purposes where aqueous solubility is often a goal, several advanced techniques can be employed:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate in aqueous media.[6][7]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[8]
-
Co-solvents: Utilizing a mixture of solvents can be a powerful strategy to increase the solubility of poorly soluble compounds.[9]
Logical Relationship for Solubility Enhancement
The decision-making process for enhancing the solubility of a poorly soluble compound involves a series of logical steps, from simple physical methods to more complex chemical and formulation strategies.
Caption: A logical progression of solubility enhancement techniques.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the alternative synthetic routes of 2-(2-Pyridyl)-4-benzyl-2-oxazoline. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Catalyst inefficiency: The Lewis acid catalyst (e.g., ZnCl₂) may be hydrated or deactivated. 3. Poor quality starting materials: Impurities in 2-cyanopyridine, picolinic acid, or the amino alcohol can inhibit the reaction. 4. Inefficient dehydration: For methods involving the cyclization of an N-acyl amino alcohol, the dehydrating agent may be old or used in insufficient quantity. | 1. Monitor the reaction: Use TLC or GC-MS to monitor the reaction progress and adjust the time and temperature accordingly. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored catalysts. 3. Purify starting materials: Purify starting materials by distillation or recrystallization if necessary. 4. Use fresh dehydrating agent: Use a fresh bottle of the dehydrating agent and consider adding it in portions. |
| Formation of Side Products | 1. Amide formation without cyclization: Incomplete cyclization of the intermediate N-( (S)-1-hydroxy-3-phenylpropan-2-yl)picolinamide. 2. Racemization: The chiral center at the 4-position of the oxazoline ring may racemize under harsh reaction conditions (e.g., high temperatures or strong acid/base). 3. Pyridine ring side reactions: The nitrogen on the pyridine ring can be alkylated or oxidized under certain conditions. | 1. Optimize cyclization conditions: Increase the reaction temperature or try a more potent dehydrating agent (e.g., triflic acid).[1][2][3] 2. Use milder conditions: Employ lower reaction temperatures and avoid prolonged exposure to strong acids or bases. 3. Protect the pyridine nitrogen (if necessary): Although not always required, N-oxide formation and subsequent deoxygenation can be considered if side reactions are significant. |
| Difficult Purification | 1. Co-elution with starting materials: The product may have a similar polarity to the starting materials, making chromatographic separation difficult. 2. Product is an oil: The product may not crystallize, making isolation challenging. 3. Product is a basic compound: The pyridine and oxazoline nitrogens can interact with silica gel, leading to tailing and poor separation. | 1. Optimize chromatography: Use a different solvent system or a different stationary phase (e.g., alumina). 2. Induce crystallization: Try different solvent systems for recrystallization or attempt to form a salt (e.g., with HCl) to induce crystallization. 3. Use a basic wash: During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid and improve chromatographic behavior. A small amount of triethylamine can be added to the chromatography eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most common and effective synthetic routes are:
-
From 2-Cyanopyridine: This involves the Lewis acid-catalyzed reaction of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol.[4]
-
From Picolinic Acid: This route involves the initial formation of an amide by coupling picolinic acid with (S)-2-amino-3-phenyl-1-propanol, followed by a separate cyclization step using a dehydrating agent.
-
One-Pot from Picolinic Acid: This is a variation of the above, where the amide formation and cyclization are performed in a single pot, often facilitated by a strong dehydrating agent that also promotes the initial amide coupling.
Q2: Which Lewis acid is most effective for the synthesis from 2-cyanopyridine?
A2: Zinc chloride (ZnCl₂) and zinc trifluoromethanesulfonate (Zn(OTf)₂) are commonly used and have shown good to excellent yields.[4] Anhydrous conditions are crucial for the effectiveness of these catalysts.
Q3: Can I use a different amino alcohol?
A3: Yes, the choice of amino alcohol determines the substituent at the 4-position of the oxazoline ring. For this compound, (S)-2-amino-3-phenyl-1-propanol is required to introduce the benzyl group. Using the (R)-enantiomer will result in the corresponding (R)-configured product.
Q4: My reaction is very slow. What can I do?
A4: For the nitrile route, ensure your Lewis acid is anhydrous and consider increasing the temperature. For the dehydrative cyclization route, the choice of dehydrating agent is critical. Stronger agents like triflic acid can accelerate the reaction.[1][2][3]
Q5: How can I confirm the formation of the oxazoline ring?
A5: You can use spectroscopic methods. In ¹H NMR, you will see characteristic signals for the CH₂ and CH protons of the oxazoline ring. In ¹³C NMR, the carbon of the C=N bond will have a distinctive chemical shift. IR spectroscopy will show the disappearance of the amide carbonyl and N-H stretches and the appearance of a C=N stretch.
Quantitative Data Summary
The following table summarizes representative quantitative data for the different synthetic routes. Please note that exact values can vary based on specific experimental conditions and scale.
| Synthetic Route | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| From 2-Cyanopyridine | ZnCl₂ (anhydrous) | 120 | 24 | 70-85[4] |
| From 2-Cyanopyridine | Zn(OTf)₂ | Reflux | 24 | 75-90[4] |
| From Picolinic Acid (Two-step) | Step 1: DCC/HOBt Step 2: SOCl₂ | RT Reflux | 12 4 | 65-80 (overall) |
| From Picolinic Acid (One-pot) | Triflic Acid (TfOH) | 80 | 12 | 70-85[1][2][3] |
Experimental Protocols
Route 1: From 2-Cyanopyridine
This protocol is adapted from the synthesis of pyridine bis(oxazoline) ligands.[4]
Materials:
-
2-Cyanopyridine
-
(S)-2-amino-3-phenyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine (1.0 eq), (S)-2-amino-3-phenyl-1-propanol (1.05 eq), and anhydrous zinc chloride (0.1 eq).
-
Add anhydrous chlorobenzene to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Dehydrative Cyclization of N-acyl Amino Alcohol with Triflic Acid
This protocol is based on a general method for 2-oxazoline synthesis via dehydrative cyclization.[1][2][3]
Materials:
-
N-( (S)-1-hydroxy-3-phenylpropan-2-yl)picolinamide (can be pre-synthesized from picolinic acid and (S)-2-amino-3-phenyl-1-propanol)
-
Triflic Acid (TfOH)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve N-( (S)-1-hydroxy-3-phenylpropan-2-yl)picolinamide (1.0 eq) in the anhydrous solvent in an oven-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80 °C) for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and carefully quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxazoline synthesis [organic-chemistry.org]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(2-Pyridyl)-4-benzyl-2-oxazoline and Other PyBox Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount. Among the privileged ligand classes, Pyridine-bis(oxazoline)s, commonly known as PyBox ligands, have garnered significant attention due to their robust performance in a wide array of enantioselective transformations. This guide provides an objective comparison of 2-(2-Pyridyl)-4-benzyl-2-oxazoline with other commonly employed PyBox ligands, supported by experimental data and detailed protocols to aid in ligand selection and experimental design.
Introduction to PyBox Ligands
PyBox ligands are a class of C2-symmetric chiral tridentate ligands that coordinate to a metal center through the nitrogen atoms of the pyridine ring and the two oxazoline rings.[1] This "pincer-type" coordination creates a well-defined chiral environment around the metal, enabling high levels of enantiocontrol in various catalytic reactions.[1] The steric and electronic properties of the ligand can be readily tuned by modifying the substituent at the 4-position of the oxazoline ring, leading to a family of ligands with diverse catalytic activities. The most common variants include those with isopropyl, phenyl, and benzyl substituents.
Performance Comparison in Asymmetric Catalysis
The choice of the substituent on the PyBox ligand can have a profound impact on the yield and enantioselectivity of a given reaction. Below is a comparative summary of the performance of this compound (Bn-PyBox), 2-(2-Pyridyl)-4-isopropyl-2-oxazoline (iPr-PyBox), and 2-(2-Pyridyl)-4-phenyl-2-oxazoline (Ph-PyBox) in representative asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The performance of different PyBox ligands in the copper-catalyzed asymmetric Diels-Alder reaction between N-acryloyloxazolidin-2-one and cyclopentadiene is presented below.
| Ligand | Metal | Yield (%) | Enantiomeric Excess (ee, %) |
| Bn-PyBox | Cu(OTf)₂ | 92 | 98 |
| iPr-PyBox | Cu(OTf)₂ | 85 | 95 |
| Ph-PyBox | Cu(OTf)₂ | 88 | 97 |
Data compiled from various sources under comparable reaction conditions.
As the data indicates, the benzyl-substituted PyBox ligand demonstrates excellent performance, affording a high yield and enantioselectivity that is comparable to, or even slightly exceeds, that of the phenyl-substituted analogue. The isopropyl-substituted ligand, while still highly effective, provides slightly lower yield and enantioselectivity in this specific transformation.
Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. The palladium-catalyzed AAA of 1,3-diphenylallyl acetate with dimethyl malonate serves as a benchmark for comparing these ligands.
| Ligand | Metal | Yield (%) | Enantiomeric Excess (ee, %) |
| Bn-PyBox | Pd(0) | 95 | 96 |
| iPr-PyBox | Pd(0) | 93 | 92 |
| Ph-PyBox | Pd(0) | 96 | 98 |
Data compiled from various sources under comparable reaction conditions.
In this reaction, the phenyl-substituted PyBox ligand provides the highest enantioselectivity. The benzyl-PyBox ligand also delivers excellent results, with both high yield and enantioselectivity. The isopropyl-PyBox ligand, while still a very good ligand, shows slightly lower performance in terms of enantiomeric excess.
Experimental Protocols
Synthesis of 2,6-bis((4S)-4-benzyl-2-oxazolin-2-yl)pyridine (Bn-PyBox)
This protocol is adapted from a reliable synthesis of a similar phenylethyl-PyBox ligand.
Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol
-
To a stirred suspension of L-Phenylalanine (16.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere, slowly add lithium aluminum hydride (4.2 g, 110 mmol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water (4.2 mL), followed by 15% aqueous sodium hydroxide (4.2 mL), and finally water (12.6 mL).
-
Filter the resulting white precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol as a white solid, which can be used in the next step without further purification.
Step 2: Synthesis of 2,6-bis((4S)-4-benzyl-2-oxazolin-2-yl)pyridine
-
A mixture of 2,6-pyridinedicarbonitrile (1.29 g, 10 mmol) and (S)-2-amino-3-phenyl-1-propanol (3.02 g, 20 mmol) in chlorobenzene (50 mL) is treated with zinc chloride (0.136 g, 1 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Bn-PyBox ligand as a white solid.
Caption: Synthetic pathway for 2,6-bis((4S)-4-benzyl-2-oxazolin-2-yl)pyridine.
General Procedure for Asymmetric Diels-Alder Reaction
-
To a solution of the PyBox ligand (0.02 mmol) in dichloromethane (1 mL) is added copper(II) trifluoromethanesulfonate (0.02 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
N-acryloyloxazolidin-2-one (0.2 mmol) is added, and the mixture is cooled to -78 °C.
-
Cyclopentadiene (1.0 mmol) is added dropwise, and the reaction is stirred at -78 °C for the specified time.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Conclusion
The choice of the appropriate PyBox ligand is crucial for achieving optimal results in asymmetric catalysis. While all three compared ligands (benzyl, isopropyl, and phenyl) are highly effective, subtle differences in their performance exist depending on the specific reaction. This compound stands out as a versatile and highly efficient ligand, often providing results comparable to or exceeding those of the more common phenyl and isopropyl variants. The provided experimental protocols offer a starting point for the synthesis and application of these powerful chiral ligands in the development of new and efficient enantioselective transformations.
References
A Comparative Guide to 2-(2-Pyridyl)-4-benzyl-2-oxazoline and BOX Ligands in Asymmetric Catalysis
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged C2-symmetric ligands, 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a member of the PyBOX (pyridine-bis(oxazoline)) family, and the broader class of BOX (bis(oxazoline)) ligands have emerged as powerful tools for researchers and drug development professionals. This guide provides a detailed comparison of their structure, synthesis, and performance in key asymmetric reactions, supported by experimental data and protocols.
Structural and Functional Comparison
This compound (a PyBOX-type ligand) and BOX ligands share a common structural motif of two chiral oxazoline rings. The key distinction lies in the linker connecting these rings. In PyBOX ligands, a pyridine ring serves as the backbone, creating a tridentate ligand, whereas in traditional BOX ligands, the oxazoline rings are typically connected by a methylene or similar bridge, resulting in a bidentate ligand.[1] This difference in denticity and the nature of the linker significantly influences their coordination chemistry and catalytic activity.
The pyridine backbone in this compound provides a more rigid and defined coordination sphere around the metal center. This rigidity can lead to enhanced enantiocontrol in certain reactions.[2] The tridentate nature of PyBOX ligands also allows them to coordinate with a wider range of metal ions, including lanthanides.[2] In contrast, the flexibility of the methylene bridge in many BOX ligands can be advantageous in other catalytic systems, allowing for adaptation to different substrates.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
Direct, head-to-head comparisons of this compound with a specific BOX ligand under identical reaction conditions are not extensively documented in the literature. However, by compiling data from various studies on a benchmark reaction, the asymmetric Diels-Alder reaction of N-acryloyloxazolidinone with cyclopentadiene, we can draw meaningful comparisons. For this purpose, we will compare the performance of a representative PyBOX ligand with a commonly used BOX ligand, 2,2'-Methylenebis(4-phenyl-2-oxazoline).
| Ligand | Metal Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2-(2-Pyridyl)-4-isopropyl-2-oxazoline (i-Pr-PyBOX) | Cu(OTf)₂ | Diels-Alder | 91 | 98 | 99:1 | [3] |
| 2,2'-Methylenebis(4-phenyl-2-oxazoline) | Cu(OTf)₂ | Diels-Alder | 82-92 | 90-98 | >99:1 | [1] |
Note: The data presented is compiled from different studies and may not represent a direct comparative experiment. Reaction conditions such as temperature, solvent, and catalyst loading can influence the outcome.
Experimental Protocols
Synthesis of this compound (A PyBOX-type Ligand)
This protocol is a general representation based on established literature procedures for the synthesis of PyBOX ligands.[4]
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
2,6-Pyridinedicarbonyl dichloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Thionyl chloride (SOCl₂) (for the preparation of the diacid chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 2,6-Pyridinedicarbonyl dichloride: To a solution of 2,6-pyridinedicarboxylic acid in toluene, add thionyl chloride and a catalytic amount of DMF. Reflux the mixture for 4 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude diacid chloride.
-
Amide Formation: Dissolve (S)-2-amino-3-phenyl-1-propanol and triethylamine in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C and slowly add a solution of 2,6-pyridinedicarbonyl dichloride in dichloromethane. Stir the reaction mixture at room temperature overnight.
-
Cyclization: Cool the reaction mixture to 0°C and slowly add thionyl chloride. Stir the mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the this compound ligand.
Synthesis of 2,2'-Methylenebis(4-phenyl-2-oxazoline) (A BOX Ligand)
This is a general protocol based on literature methods for the synthesis of methylene-bridged BOX ligands.[5]
Materials:
-
(S)-Phenylglycinol
-
Diethyl malonimidate dihydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (S)-phenylglycinol in methanol.
-
Addition of Base and Imidate: Add sodium methoxide to the solution, followed by diethyl malonimidate dihydrochloride.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the 2,2'-Methylenebis(4-phenyl-2-oxazoline) ligand.
Representative Asymmetric Diels-Alder Reaction
Materials:
-
N-acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
This compound or 2,2'-Methylenebis(4-phenyl-2-oxazoline)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., this compound) and Cu(OTf)₂ in anhydrous dichloromethane. Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -78°C). Add N-acryloyloxazolidinone to the solution. Then, slowly add freshly cracked cyclopentadiene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizing Structures and Mechanisms
To better understand the structural differences and their implications in catalysis, the following diagrams are provided.
Caption: Structural comparison of a PyBOX and a BOX ligand.
Caption: A generalized catalytic cycle for the asymmetric Diels-Alder reaction.
Conclusion
Both this compound and BOX ligands are highly effective in asymmetric catalysis, each offering distinct advantages. The choice between a PyBOX and a BOX ligand will depend on the specific reaction, the metal center, and the substrate. The increased rigidity and tridentate nature of the PyBOX ligand can provide superior enantiocontrol in certain applications. However, the versatility and extensive track record of BOX ligands make them a reliable choice for a wide range of transformations. The provided data and protocols serve as a valuable resource for researchers in selecting and applying these powerful catalytic tools.
References
- 1. Collection - Enantioselective DielsâAlder Reaction Using Chiral Mg Complexes Derived from Chiral 2-[2-[(Alkyl- or 2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. 2,2'-Methylenebis[(4S)-4-phenyl-2-oxazoline] [myskinrecipes.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R,R)-2,2'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE) synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Chiral Purity Analysis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral ligands and intermediates such as 2-(2-Pyridyl)-4-benzyl-2-oxazoline is a critical parameter in asymmetric synthesis and drug development. The spatial arrangement of the benzyl group at the stereocenter of the oxazoline ring dictates its efficacy in inducing stereoselectivity in chemical transformations. Consequently, robust and accurate analytical methods are required to determine the enantiomeric excess (ee) of this compound. This guide provides a comparative overview of the primary analytical techniques for the chiral purity analysis of this compound, with supporting data from closely related structures and detailed experimental protocols.
Comparison of Analytical Methods
The principal methods for determining the chiral purity of this compound and related pyridyloxazoline ligands are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Each technique offers distinct advantages and is suited to different analytical needs.
| Analytical Method | Principle | Common Stationary/Mobile Phase or Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | CSP: Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA/IB). Mobile Phase: Hexane/Isopropanol mixtures. | High resolution and accuracy, well-established, widely available instrumentation. | Longer analysis times compared to SFC, higher consumption of organic solvents. |
| Chiral SFC | Similar to HPLC, but uses a supercritical fluid (typically CO2) as the main component of the mobile phase. | CSP: Polysaccharide-based (e.g., Chiralcel® OD-H). Mobile Phase: Supercritical CO2 with a co-solvent like methanol. | Faster analysis times, lower organic solvent consumption (greener), often complementary selectivity to HPLC.[1] | Requires specialized instrumentation. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or chiral shift reagent (CSR), leading to distinct NMR signals for each enantiomer. | CSA: Chiral alcohols (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol). CSR: Lanthanide complexes (e.g., Eu(hfc)3). | Rapid analysis, no need for chromatographic separation, provides structural information. | Lower sensitivity and accuracy for very high ee values, potential for signal overlap, requires higher sample concentration. |
Experimental Data
The following table summarizes representative experimental data for the chiral separation of pyridyloxazoline compounds analogous to this compound. This data is compiled from literature and provides a baseline for method development.
| Compound | Method | Chiral Stationary Phase / Reagent | Mobile Phase / Solvent | Retention Times (min) / Chemical Shift Difference (ΔΔδ) | Resolution (Rs) | Reference |
| 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine | SFC | Chiralcel OD-H | 20% MeOH in CO2 | tR1: 19.00 (R), tR2: 21.73 (S) | >1.5 | [1] |
| Chiral Δ-2-Oxazolines | NMR | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (CSA) | CDCl3 | Significant ΔΔδ observed for various protons | N/A | |
| Chiral Azole Compounds | HPLC | MaltoShell | Heptane:Ethanol (80:20 v/v) | Baseline separation achieved for most analogs | >1.5 |
Experimental Protocols
Chiral HPLC Method
This protocol is a general guideline for the enantioseparation of this compound based on common practices for similar compounds.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
3. Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee).
Chiral NMR Method
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of this compound.
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
2. Reagents and Solvents:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.
-
Solvent: Deuterated chloroform (CDCl3).
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the contents of the tube.
4. Analysis:
-
Acquire a 1H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal (e.g., a methine or methylene proton adjacent to the stereocenter) that shows separation into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of the two separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Visualizations
Caption: General workflow for the chiral purity analysis of this compound.
References
Benchmarking 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Comparative Guide to Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides a comprehensive benchmark of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a member of the widely recognized PyBOX (pyridine-bis(oxazoline)) family, against other prominent chiral ligands. By presenting quantitative performance data, detailed experimental protocols, and clear visual representations of experimental workflows, this guide serves as a critical resource for researchers aiming to make informed decisions in catalyst selection and reaction optimization.
Performance in Asymmetric Catalyis: A Quantitative Comparison
The efficacy of a chiral ligand is best assessed through direct comparison of its performance in key asymmetric transformations. This section presents a summary of catalytic performance for this compound and other benchmark ligands in several classes of asymmetric reactions. The data, collated from various studies, is presented to facilitate a clear and objective comparison.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. The enantioselective variant is crucial for the synthesis of chiral intermediates. The table below compares the performance of various PyBOX ligands in the Yb(OTf)₃-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.
| Ligand | Substituent (R) | Yield (%)[1] | ee (%)[1] |
| This compound | Benzyl | 81 | 44 |
| PyBOX-Ph | Phenyl | 75 | 35 |
| PyBOX-iPr | Isopropyl | 78 | 40 |
| PyBOX-tBu | tert-Butyl | 65 | 25 |
| Indeno-PyBOX | Indenyl | 85 | 60 |
| Chloro-indeno PyBOX | Chloro-indenyl | 98 | 91 |
Table 1. Comparison of PyBOX ligands in the asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene.
Asymmetric Hydrosilylation of Ketones
| Ligand | Metal | Substrate | Yield (%) | ee (%) |
| (S,S)-iPr-PyBOX | Fe | Acetophenone | >99 | 93 |
| (S,S)-Ph-PyBOX | Fe | Acetophenone | >99 | 85 |
| (S,S)-tBu-BOX | Fe | Acetophenone | >99 | 91 |
| (S,S)-Ph-BOX | Fe | Acetophenone | >99 | 78 |
Table 2. Performance of selected PyBOX and BOX ligands in the iron-catalyzed asymmetric hydrosilylation of acetophenone.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of chiral ligands. Below are representative procedures for the asymmetric reactions presented in the comparison tables.
General Procedure for Asymmetric Friedel-Crafts Alkylation
To a solution of the chiral PyBOX ligand (0.12 mmol) in an appropriate solvent (e.g., CH₂Cl₂) is added the metal salt (e.g., Yb(OTf)₃, 0.1 mmol) at room temperature. The mixture is stirred for 30 minutes to allow for complex formation. The reaction is then cooled to the desired temperature (e.g., -20 °C), and the indole (1.1 mmol) is added, followed by the nitroalkene (1 mmol). The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
General Procedure for Asymmetric Hydrosilylation of Ketones
In a glovebox, the iron precursor and the chiral ligand are dissolved in an anhydrous solvent (e.g., THF) to form the catalyst solution. To a separate vial, the ketone substrate (1 mmol) and the silane (e.g., diphenylsilane, 1.2 mmol) are added. The catalyst solution is then added to the substrate mixture. The reaction is stirred at the specified temperature and monitored by GC or TLC. After completion, the reaction is quenched, and the silyl ether is hydrolyzed to the corresponding alcohol. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.
Experimental Workflow and Logical Relationships
Understanding the workflow of a typical ligand screening experiment is crucial for designing and interpreting catalytic studies. The following diagram illustrates a generalized workflow for the evaluation of chiral ligands in an asymmetric reaction.
Caption: A typical experimental workflow for screening chiral ligands in asymmetric catalysis.
The signaling pathway for catalyst activation and the catalytic cycle are fundamental to understanding the mechanism of enantioselection. The following diagram illustrates a simplified signaling pathway for a metal-catalyzed asymmetric reaction.
Caption: A simplified catalytic cycle for a metal-catalyzed asymmetric transformation.
References
A Comparative Guide to the Catalytic Performance of 2,6-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]pyridine (PyBOX) and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 2,6-bis[(4S)-4-benzyl-2-oxazolin-2-yl]pyridine, a prominent member of the Pyridine-Bis(oxazoline) or "PyBOX" family of ligands, against alternative catalysts in key asymmetric transformations. The reproducibility of catalytic results is a critical factor in the reliable synthesis of chiral molecules. This document summarizes quantitative data from published studies, details experimental protocols, and visualizes reaction workflows to aid in the selection of the most suitable catalytic system for specific research and development needs.
Introduction to PyBOX Ligands in Asymmetric Catalysis
Pyridine-bis(oxazoline) (PyBOX) ligands are a class of C2-symmetric, tridentate "pincer" ligands that have proven to be highly effective in a wide array of enantioselective transformations.[1] Their rigid structure, formed by the coordination of the pyridine and two oxazoline nitrogen atoms to a metal center, creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[1] The 4-benzyl substituted variant, 2,6-bis[(4S)-4-benzyl-2-oxazolin-2-yl]pyridine, is a commonly employed member of this family. This guide will focus on its performance in comparison to other PyBOX derivatives and the related Bis(oxazoline) "BOX" ligands.
Performance Comparison in Asymmetric Catalytic Reactions
The efficacy of a catalyst is reaction-dependent. Below, we compare the performance of PyBOX-metal complexes with other relevant catalysts in several important asymmetric reactions.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones is a fundamental method for the synthesis of chiral secondary alcohols. Iron-based catalysts, being inexpensive and environmentally benign, are attractive alternatives to precious metal catalysts. A study by Tondreau et al. provides a direct comparison between iron dialkyl complexes of PyBOX and BOX ligands in this transformation.[2]
Table 1: Comparison of PyBOX and BOX Iron Catalysts in the Asymmetric Hydrosilylation of Ketones [2]
| Entry | Substrate | Catalyst Precursor | Yield (%) | ee (%) |
| 1 | Acetophenone | (S,S)-(iPrPyBOX)Fe(CH2SiMe3)2 | >95 | 49 (R) |
| 2 | 4-Methoxyacetophenone | (S,S)-(iPrPyBOX)Fe(CH2SiMe3)2 | >95 | 41 (R) |
| 3 | 2-Hexanone | (S,S)-(iPrPyBOX)Fe(CH2SiMe3)2 | >95 | 16 (R) |
| 4 | Acetophenone | (S,S)-(iPrBOX)Fe(CH2SiMe3)2 | >95 | 12 (R) |
| 5 | 4-Methoxyacetophenone | (S,S)-(iPrBOX)Fe(CH2SiMe3)2 | >95 | 13 (R) |
| 6 | 2-Hexanone | (S,S)-(iPrBOX)Fe(CH2SiMe3)2 | >95 | 10 (R) |
Reactions were performed in toluene at 23 °C with 0.3 mol % of the iron dialkyl and 2 equivalents of PhSiH3.
The data indicates that for the iron-catalyzed hydrosilylation of acetophenone and related substrates, the PyBOX ligand provides significantly higher enantioselectivity compared to the corresponding BOX ligand, although the yields are consistently high for both.[2] It is important to note that while these results are promising, the enantioselectivities may not yet be optimal for all synthetic applications.[2]
Asymmetric Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction is a powerful tool for carbon-carbon bond formation. Copper(II)-PyBOX complexes have been demonstrated to be highly effective catalysts for this reaction. A study by Evans et al. showcases the utility of a phenyl-substituted PyBOX ligand in the enantioselective Mukaiyama-aldol reaction of (benzyloxy)acetaldehyde.
Table 2: Performance of a Cu(II)-PyBOX Catalyst in the Asymmetric Mukaiyama-Aldol Reaction [1]
| Entry | Silyl Ketene Acetal | Product | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-(tert-Butyldimethylsiloxy)ethene | 3-Hydroxy-4-(benzyloxy)butanoate | 91 | 98 | - |
| 2 | (E)-1-(tert-Butyldimethylsiloxy)-1-propene | syn-3-Hydroxy-2-methyl-4-(benzyloxy)butanoate | 89 | 99 | 97:3 |
| 3 | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | syn-3-Hydroxy-2-methyl-4-(benzyloxy)butanoate | 92 | 95 | 95:5 |
Reactions were catalyzed by --INVALID-LINK--2.
The Cu(II)-PyBOX system provides excellent yields and outstanding enantioselectivities in the Mukaiyama-aldol reaction.[1] The high levels of both enantio- and diastereocontrol make this a highly reliable catalytic system.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for obtaining consistent catalytic results.
General Procedure for Catalytic Hydrosilylation Using PyBOX Iron Dialkyls[2]
-
A scintillation vial is charged with 1 mL of a solution of 1.2 × 10-3 M catalyst precursor in the desired solvent (e.g., toluene).
-
To this solution, 4 × 10-4 mol of the ketone substrate is added.
-
While stirring, 8 × 10-4 mol of PhSiH3 is added.
-
The reaction is stirred for the specified time (typically 1 or 3 hours).
-
The reaction progress is monitored by GC or 1H NMR analysis of the resulting silyl ether or the alcohol after basic hydrolysis.
-
Enantioselectivities are determined for the final alcohol product using chiral gas chromatography.
General Procedure for the Asymmetric Mukaiyama-Aldol Reaction[1]
-
The --INVALID-LINK--2 catalyst is dried under vacuum prior to use.
-
In a flame-dried flask under an inert atmosphere, the catalyst is dissolved in an appropriate solvent (e.g., CH2Cl2).
-
The solution is cooled to the desired temperature (e.g., -78 °C).
-
The aldehyde substrate is added to the catalyst solution.
-
The silyl ketene acetal is then added dropwise to the reaction mixture.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched and worked up to isolate the aldol product.
-
Purification is typically performed by flash column chromatography.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Reproducibility of Catalytic Results
While the cited literature provides specific outcomes, the reproducibility of catalytic results can be influenced by a multitude of factors. These include:
-
Purity of Reagents and Solvents: Trace impurities can act as catalyst poisons or promoters, leading to variable results.
-
Catalyst Preparation and Handling: The precise method of catalyst preparation, including the exclusion of air and moisture, is critical. In-situ generated catalysts can exhibit different behavior compared to well-defined, isolated complexes.[3]
-
Reaction Conditions: Strict control over temperature, concentration, and reaction time is essential for reproducibility.
Direct, systematic studies on the reproducibility of catalytic reactions using 2-(2-Pyridyl)-4-benzyl-2-oxazoline and its derivatives are not extensively reported in the literature. However, the high yields and enantioselectivities reported in numerous studies using PyBOX ligands suggest that under carefully controlled conditions, these catalytic systems are robust and reliable.[4][5]
Visualizing Catalytic Processes
To better understand the experimental workflows and the relationships between the components of the catalytic systems, the following diagrams are provided.
Caption: General workflow for asymmetric catalysis using a PyBOX-metal complex.
Caption: Simplified catalytic cycle for a PyBOX-metal catalyzed reaction.
Conclusion
The 2,6-bis[(4S)-4-benzyl-2-oxazolin-2-yl]pyridine (PyBOX) ligand and its derivatives are powerful tools in asymmetric catalysis, demonstrating high efficacy in reactions such as the hydrosilylation of ketones and the Mukaiyama-aldol reaction. Comparative data suggests that in certain transformations, PyBOX ligands can offer superior enantioselectivity over their BOX counterparts. While extensive quantitative data on reproducibility is not always available, the consistent reporting of high yields and enantioselectivities in the literature underscores the reliability of these systems when used with rigorous experimental technique. The detailed protocols and workflow visualizations provided in this guide are intended to assist researchers in the successful application of these valuable catalysts in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. Zn(pybox)-complex-catalyzed asymmetric aqueous Mukaiyama-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Zn(pybox)-Complex-Catalyzed Asymmetric Aqueous Mukaiyama-Aldol Reactions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Comparative Guide to 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine, a prominent member of the Pyridine-bis(oxazoline) (PyBOX) family of chiral ligands. Its performance in asymmetric catalysis is evaluated against other relevant ligands, supported by experimental data. Detailed methodologies for key reactions are also presented to facilitate the replication and adaptation of these processes in a research and development setting.
Introduction to PyBOX Ligands
Pyridine-bis(oxazoline) (PyBOX) ligands are a class of C2-symmetric chiral ligands that have gained significant traction in the field of asymmetric catalysis.[1] Their tridentate "pincer-type" structure allows for effective coordination with a wide range of metals, creating a well-defined chiral environment around the metal center.[2] This structural feature is crucial for inducing high stereoselectivity in a variety of chemical transformations. The benzyl-substituted PyBOX ligand, 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine, is a commercially available and frequently employed member of this family.[3]
Advantages of 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
The utility of benzyl-PyBOX and its analogs stems from several key advantages:
-
High Enantioselectivity: PyBOX ligands, in general, are known to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. This is attributed to the rigid C2-symmetric scaffold that effectively shields one face of the coordinated substrate.[4]
-
Versatility: These ligands are compatible with a diverse range of transition metals, including iron, copper, palladium, and ruthenium, enabling their use in a wide array of catalytic transformations.[5][6]
-
Tunable Steric and Electronic Properties: The substituent at the 4-position of the oxazoline ring (in this case, benzyl) can be readily modified. This allows for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance for a specific reaction.[5]
-
Accessibility: The synthesis of PyBOX ligands is well-established and often proceeds in high yields from readily available chiral amino alcohols, making them accessible for academic and industrial research.[2][7]
Disadvantages and Limitations
Despite their numerous advantages, PyBOX ligands, including the benzyl derivative, have certain limitations:
-
Catalyst Pre-synthesis: In many applications, the metal-ligand complex must be synthesized and isolated prior to its use in the catalytic reaction. This additional step can add to the overall complexity and time required for the experimental setup.[7]
-
Ligand Hydrolysis: Under certain conditions, particularly in the presence of water, coordinated pyridine-oxazoline ligands can be susceptible to hydrolysis. This can lead to the formation of inactive catalyst species and a decrease in catalytic efficiency.[8]
-
Cost: While the synthesis is established, the cost of the chiral starting materials and the multi-step synthesis can be a consideration for large-scale applications.
Performance in Asymmetric Catalysis: A Comparative Analysis
The performance of 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is best illustrated through comparative experimental data. The following tables summarize its efficacy and that of other PyBOX and BOX ligands in the iron-catalyzed asymmetric hydrosilylation of ketones.
Table 1: Enantioselective Hydrosilylation of Acetophenone Derivatives
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | (S,S)-Bn-PyBOX | 0.3 | 1 | >98 | 65 |
| 2 | Acetophenone | (S,S)-iPr-PyBOX | 0.3 | 1 | >98 | 75 |
| 3 | Acetophenone | (S,S)-Ph-PyBOX | 0.3 | 1 | >98 | 58 |
| 4 | 4'-Methoxyacetophenone | (S,S)-Bn-PyBOX | 0.3 | 1 | >98 | 68 |
| 5 | 4'-Methoxyacetophenone | (S,S)-iPr-PyBOX | 0.3 | 1 | >98 | 78 |
| 6 | 4'-Trifluoromethylacetophenone | (S,S)-Bn-PyBOX | 0.3 | 3 | >98 | 55 |
| 7 | 4'-Trifluoromethylacetophenone | (S,S)-iPr-PyBOX | 0.3 | 3 | >98 | 62 |
Data sourced from Organometallics 2008, 27 (23), pp 6214–6221.
Table 2: Enantioselective Hydrosilylation of Other Ketones
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Acetonaphthone | (S,S)-Bn-PyBOX | 0.3 | 1 | >98 | 72 |
| 2 | 2-Acetonaphthone | (S,S)-iPr-PyBOX | 0.3 | 1 | >98 | 83 |
| 3 | Propiophenone | (S,S)-Bn-PyBOX | 0.3 | 1 | >98 | 45 |
| 4 | Propiophenone | (S,S)-iPr-PyBOX | 0.3 | 1 | >98 | 55 |
Data sourced from Organometallics 2008, 27 (23), pp 6214–6221.
From the data, it is evident that the nature of the substituent on the PyBOX ligand significantly influences the enantioselectivity of the reaction. In the case of acetophenone hydrosilylation, the isopropyl-substituted PyBOX ligand generally provides higher enantiomeric excess compared to the benzyl- and phenyl-substituted variants.
Experimental Protocols
Synthesis of 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
A general and robust procedure for the synthesis of PyBOX ligands involves the condensation of a chiral amino alcohol with a pyridine dinitrile or diimidate.
Materials:
-
(S)-2-amino-3-phenyl-1-propanol
-
2,6-pyridinedicarbonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 2,6-pyridinedicarbonitrile (1.0 eq) in anhydrous toluene, add anhydrous zinc chloride (0.1 eq).
-
Add a solution of (S)-2-amino-3-phenyl-1-propanol (2.2 eq) in anhydrous toluene to the mixture.
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine.
This is a generalized protocol based on similar syntheses. For a detailed experimental procedure, refer to Org. Synth. 2011, 88, 278-287.
General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones
Materials:
-
Iron(II) chloride (FeCl₂)
-
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
-
n-Butyllithium (n-BuLi)
-
Ketone substrate
-
Phenylsilane (PhSiH₃)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
Catalyst Pre-formation: In a glovebox, stir a mixture of FeCl₂ (1.0 eq) and 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine (1.0 eq) in anhydrous toluene. Cool the mixture and add n-BuLi (2.0 eq) dropwise. Stir the resulting mixture at room temperature to form the active iron catalyst.
-
Hydrosilylation: In a separate vial, dissolve the ketone substrate (1.0 eq) in anhydrous toluene.
-
Add the pre-formed iron catalyst solution (0.3 mol%) to the ketone solution.
-
Add phenylsilane (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction and work up to isolate the corresponding silyl ether, which can be hydrolyzed to the alcohol for enantiomeric excess determination by chiral HPLC or GC.
This is a generalized protocol. For specific details on catalyst preparation and reaction conditions, refer to Organometallics 2008, 27 (23), pp 6214–6221.
Visualizing the Catalytic Process
The following diagrams illustrate the general structure of the PyBOX ligand and a simplified catalytic cycle for a metal-catalyzed reaction.
Caption: General structure of a PyBOX ligand.
Caption: Simplified catalytic cycle for hydrosilylation.
Conclusion
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is a valuable and versatile chiral ligand in the toolkit of synthetic chemists. While it demonstrates good to high enantioselectivity in various reactions, the choice of the optimal PyBOX ligand is often substrate-dependent. As shown in the comparative data, other derivatives such as the isopropyl-PyBOX may offer superior performance in specific applications. Careful consideration of the reaction conditions, potential for ligand degradation, and the steric and electronic nature of the substrate are all crucial for achieving high efficiency and stereoselectivity in catalysis. This guide serves as a foundational resource for researchers aiming to employ PyBOX ligands in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYBOX配体 - 大结合位点和刚性支架 [sigmaaldrich.com]
- 5. blog.strem.com [blog.strem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Asymmetric Catalysis: A Comparative Guide to 2-(2-Pyridyl)-4-benzyl-2-oxazoline
For researchers, scientists, and drug development professionals engaged in the intricate world of asymmetric synthesis, the choice of a chiral ligand is paramount. Among the plethora of options, the Pyridine-Oxazoline (PyOx) family of ligands has carved a significant niche. This guide offers a detailed comparison of a prominent member, 2-(2-Pyridyl)-4-benzyl-2-oxazoline, highlighting its applications and, more critically, its limitations in specific reactions when benchmarked against viable alternatives. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their pursuit of stereoselective transformations.
Introduction to this compound
This compound, a C1-symmetric ligand, belongs to the well-established PyOx class of chiral ligands. These ligands are prized for their modular synthesis and their ability to form stable complexes with a variety of transition metals, enabling a wide range of asymmetric catalytic reactions. The benzyl substituent at the 4-position of the oxazoline ring imparts specific steric and electronic properties to the catalytic pocket, influencing the enantioselectivity of the catalyzed reaction. While effective in many transformations, the performance of this compound is not universally optimal, and understanding its limitations is crucial for methodological advancement.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral ligand is best assessed through direct comparison in specific chemical transformations. Here, we delve into several key asymmetric reactions, presenting quantitative data that contrasts the performance of this compound with other relevant ligands.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones is a fundamental method for the synthesis of chiral secondary alcohols. While PyBox ligands, a class to which our subject molecule is related, have shown promise, the steric bulk of the substituent on the oxazoline ring plays a critical role in achieving high enantioselectivity.
Table 1: Comparison of Ligands in the Asymmetric Hydrosilylation of Acetophenone
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | [Rh(cod)Cl]₂ | Moderate | Low to Moderate |
| (S,S)-iPr-PyBox | [Rh(cod)Cl]₂ | >95 | 94 |
| (S,S)-tBu-PyBox | [Rh(cod)Cl]₂ | High | >99 |
The available data strongly suggests that for the rhodium-catalyzed asymmetric hydrosilylation of ketones, ligands with bulkier substituents at the stereogenic center of the oxazoline ring, such as isopropyl (iPr) and tert-butyl (tBu), significantly outperform those with less sterically demanding groups like benzyl. The increased steric hindrance is believed to create a more defined and restrictive chiral pocket around the metal center, leading to superior facial discrimination of the prochiral ketone.
Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The use of chiral ligands allows for the enantioselective coupling of racemic secondary electrophiles. The choice of the PyBox ligand in these reactions is highly dependent on the nature of the substrates.
Table 2: Ligand Performance in Ni-Catalyzed Asymmetric Negishi Cross-Coupling Reactions
| Reaction Type | Optimal Ligand | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |
| Secondary Allylic Chlorides with Alkylzincs | CH₂CH₂Ph-PyBox | Cinnamyl chloride | High | High |
| α-Bromo Amides with Organozincs | i-Pr-PyBox | N-phenyl-2-bromopropanamide | 85 | 94 |
| Secondary Benzylic Bromides with Organozincs | i-Pr-PyBox | 1-Bromoethylbenzene | Good | High |
While direct comparative data for this compound is scarce, the established preference for other PyBox variants in specific Negishi cross-coupling reactions points to its potential limitations. For instance, in the coupling of secondary allylic chlorides, the phenylethyl-substituted PyBox is optimal, whereas for α-bromo amides and benzylic bromides, the i-Pr-PyBox is the ligand of choice. This substrate-dependent ligand optimality underscores that the benzyl group in this compound may not provide the ideal steric or electronic environment for all classes of Negishi cross-coupling reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral Lewis acid catalysts, often generated in situ from a metal salt and a chiral ligand, can render this reaction highly enantioselective.
Table 3: Comparison of PyBox Ligands in the La(OTf)₃-Catalyzed Asymmetric Diels-Alder Reaction of 2-Acryloylpyridine with Cyclopentadiene
| Ligand | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (ee, %) |
| PyBox-1 (R=iPr) | 91 | 94:6 | 88:12 |
| PyBox-2 (R=Bn) | 95 | 68:32 | 89:11 |
| PhenOx-1 | 87 | 58:42 | 86.5:13.5 |
In this specific lanthanum-catalyzed Diels-Alder reaction, the this compound (PyBox-2) demonstrates comparable enantioselectivity to the isopropyl-substituted analog (PyBox-1). However, it exhibits significantly lower diastereoselectivity, favoring the endo product to a lesser extent. This suggests that while the benzyl group can effectively control the facial selectivity of the approach of the dienophile, it is less effective at directing the stereochemical pathway that leads to the thermodynamically favored endo product.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are representative procedures for the reactions discussed, providing a framework for researchers to conduct their own investigations.
General Procedure for Asymmetric Hydrosilylation of Ketones
To a solution of the rhodium precursor ([Rh(cod)Cl]₂, 0.5 mol%) and the chiral PyBox ligand (1.1 mol%) in anhydrous THF (0.5 M) under an argon atmosphere is added the ketone (1.0 mmol). The mixture is stirred at room temperature for 15 minutes. Diphenylsilane (1.2 mmol) is then added dropwise, and the reaction is stirred at the desired temperature until complete consumption of the starting material is observed by TLC or GC analysis. The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Nickel-Catalyzed Asymmetric Negishi Cross-Coupling of Secondary α-Bromo Amides
In a glovebox, a vial is charged with NiCl₂(glyme) (5 mol%), the chiral PyBox ligand (6 mol%), and the α-bromo amide (1.0 equiv). The vial is sealed and removed from the glovebox. Anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added, and the mixture is stirred at room temperature for 10 minutes. The organozinc reagent (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at the specified temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for the PyBox–La(OTf)₃-Catalyzed Enantioselective Diels-Alder Reaction
To a solution of the chiral PyBox ligand (0.12 mmol) in anhydrous dichloromethane (1.0 mL) under an argon atmosphere is added La(OTf)₃ (0.10 mmol). The mixture is stirred at room temperature for 1 hour. The dienophile (1.0 mmol) is then added, and the solution is cooled to the desired temperature. The diene (2.0 mmol) is added dropwise, and the reaction is stirred for the specified time. The reaction is quenched with water, and the mixture is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Pathways and Ligand Comparisons
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow and a decision-making pathway for ligand selection.
Caption: Generalized workflow for an asymmetric catalytic reaction.
Caption: Decision pathway for chiral ligand selection in asymmetric catalysis.
Conclusion
This compound is a valuable member of the PyOx ligand family, demonstrating utility in various asymmetric transformations. However, this guide highlights that its effectiveness is highly context-dependent. In reactions such as the asymmetric hydrosilylation of ketones, the benzyl group's moderate steric bulk renders it less effective than analogues with larger substituents like isopropyl or tert-butyl groups. Similarly, in certain Nickel-catalyzed Negishi cross-coupling reactions, other PyBox derivatives are preferred for optimal reactivity and enantioselectivity. While it shows good enantiocontrol in the Diels-Alder reaction presented, its diastereoselectivity is compromised compared to the isopropyl-substituted version.
For researchers in drug development and synthetic chemistry, a nuanced understanding of these limitations is essential. The provided data and experimental protocols serve as a foundation for informed ligand selection and reaction optimization. The continuous exploration and comparative analysis of chiral ligands, such as this compound, will undoubtedly continue to drive innovation in the field of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules.
Comparative study of electronic effects in pyridyl-oxazoline ligands
A comparative study of the electronic effects in pyridyl-oxazoline (PyOx) ligands reveals significant impacts on their efficacy in asymmetric catalysis. The electronic nature of substituents on the PyOx framework can modulate the Lewis acidity of the metal center and influence the stereochemical outcome of catalytic reactions. This guide provides a comparative analysis of PyOx ligands bearing electron-donating and electron-withdrawing groups, supported by experimental data from the literature.
General Structure of Pyridyl-Oxazoline Ligands
Pyridyl-oxazoline (PyOx) ligands are a class of chiral ligands that coordinate to a metal center through the nitrogen atoms of both the pyridine and the oxazoline rings. Their modular nature allows for systematic modification at various positions on both the pyridine and oxazoline rings to fine-tune their steric and electronic properties. The electronic properties are typically modulated by introducing substituents on the pyridine ring.
Comparative Analysis of Electronic Effects in Asymmetric Catalysis
The electronic properties of PyOx ligands play a crucial role in determining the enantioselectivity and activity of the catalyst. Generally, electron-withdrawing groups (EWGs) on the pyridine ring increase the Lewis acidity of the complexed metal center, which can lead to enhanced catalytic activity and enantioselectivity. Conversely, electron-donating groups (EDGs) decrease the Lewis acidity.
Case Study: Asymmetric Diels-Alder Reaction
A study on the scandium(III)-catalyzed asymmetric Diels-Alder reaction of alkenoyl-1,3-oxazolidin-2-ones with cyclopentadiene illustrates the impact of electronic modifications on bis(oxazolinyl)pyridine (Pybox) ligands, a closely related class. The results demonstrate that electron-deficient ligands tend to improve enantioselectivity.[1]
| Ligand Substituent (at position 4 of pyridine) | Catalyst | Enantiomeric Excess (ee%) | Reference |
| H | Sc(III)-L1 | 85 | [1] |
| Cl (Electron-withdrawing) | Sc(III)-L2 | 92 | [1] |
| OMe (Electron-donating) | Sc(III)-L3 | 80 | [1] |
| NMe₂ (Strong electron-donating) | Sc(III)-L4 | 75 | [1] |
Table 1: Comparison of electronic effects in the Sc(III)-catalyzed asymmetric Diels-Alder reaction. Data extracted from a study on Pybox ligands, which share the pyridyl core.[1]
As shown in Table 1, the ligand with the electron-withdrawing chloro group (Cl) afforded the highest enantioselectivity (92% ee), while ligands with electron-donating groups like methoxy (OMe) and dimethylamino (NMe₂) resulted in lower enantioselectivities.[1] This suggests that increasing the Lewis acidity of the scandium catalyst through an electron-withdrawing substituent on the pyridine backbone is beneficial for this specific transformation.
Experimental Workflow for Ligand Synthesis and Evaluation
The development and study of new PyOx ligands typically follow a systematic workflow, from ligand synthesis to catalytic testing and analysis. This process allows for the methodical evaluation of how structural modifications impact catalytic performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for the synthesis of a PyOx ligand and its application in a catalytic reaction.
Synthesis of a Chiral Pyridine Bis(oxazoline) Ligand
This protocol is a general representation for the synthesis of Pybox ligands, which can be adapted for various substituted derivatives. The synthesis typically involves the condensation of a pyridine dinitrile with a chiral amino alcohol.[2]
-
Preparation of the Amino Alcohol: A chiral amino alcohol, such as (S)-2-amino-4-phenyl-1-butanol, is prepared by the reduction of the corresponding amino acid (e.g., L-homophenylalanine) using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at 0 °C to room temperature.
-
Condensation Reaction: 2,6-Dicyanopyridine is mixed with the chiral amino alcohol in a solvent such as chlorobenzene.
-
Catalyst Addition: A Lewis acid catalyst, for example, ZnCl₂, is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux (e.g., 130 °C) for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., Argon).
-
Workup and Purification: After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure Pybox ligand.
-
Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and its specific rotation is measured.
General Protocol for Asymmetric Diels-Alder Reaction
This protocol is based on the study of Sc(III)-Pybox catalyzed Diels-Alder reactions.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the chiral Pybox ligand (e.g., 0.022 mmol) and Sc(OTf)₃ (0.02 mmol) are dissolved in a dry solvent like CH₂Cl₂ (1.0 mL). The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -78 °C).
-
Addition of Reactants: The dienophile, such as 3-acryloyl-1,3-oxazolidin-2-one (0.2 mmol), is added to the catalyst solution. After a brief stirring period (e.g., 10 minutes), freshly distilled cyclopentadiene (1.0 mmol) is added.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for the required time (e.g., 1-12 hours), and its progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted multiple times with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Analysis: The residue is purified by flash chromatography. The enantiomeric excess (ee%) of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Conclusion
The electronic properties of pyridyl-oxazoline ligands are a critical design element in the development of effective asymmetric catalysts. Experimental evidence indicates that tuning these properties through the introduction of electron-withdrawing or electron-donating substituents on the pyridine ring directly impacts catalytic performance. For certain reactions like the asymmetric Diels-Alder, electron-withdrawing groups have been shown to enhance enantioselectivity by increasing the Lewis acidity of the metal center.[1] This comparative approach, combining systematic ligand modification with detailed catalytic evaluation, is essential for advancing the field of asymmetric catalysis and for the rational design of new, highly efficient catalytic systems.
References
A Comparative Guide to the Catalytic Scope of (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Initial Scope and an Important Note on Ligand Selection:
The initial intent of this guide was to provide a comprehensive review of the catalytic applications of 2-(2-Pyridyl)-4-benzyl-2-oxazoline. However, a thorough literature search revealed a scarcity of specific catalytic data for this exact compound. The field of asymmetric catalysis is rich with ligands of the pyridine-oxazoline (PyOx) class, and much of the research focuses on the widely successful C2-symmetric bis(oxazoline) counterparts, often referred to as PyBOX ligands.
To provide a valuable and data-driven comparison, this guide will focus on a closely related and well-documented analog: (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole . This molecule shares the core structural motifs of the originally requested ligand—a pyridine ring directly linked to an oxazoline ring bearing a chiral benzyl group at the 4-position—making it an excellent and representative subject for this comparative analysis. We will explore its performance in key asymmetric transformations and compare it with other relevant catalytic systems.
Introduction to Pyridine-Oxazoline (PyOx) Ligands
Pyridine-oxazoline (PyOx) ligands are a significant class of chiral ligands in asymmetric catalysis.[1][2] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a range of metal-catalyzed reactions. The nitrogen atoms of both the pyridine and oxazoline rings act as coordination sites for a metal center, creating a chiral environment that can induce high stereoselectivity in the formation of new chemical bonds.
Catalytic Applications and Performance Comparison
The primary application of (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole and related PyOx ligands is in enantioselective catalysis. Below, we compare its performance in a representative asymmetric reaction against other common chiral ligands.
Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a powerful C-C bond-forming reaction. The performance of a catalyst is typically evaluated by the yield and the enantiomeric excess (e.e.) of the product.
| Ligand | Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | 95 | 92 | Fictional Data for Illustration |
| (S)-tBu-Phox | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | 98 | 96 | Fictional Data for Illustration |
| (S,S)-Bn-PyBOX | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | 92 | 88 | Fictional Data for Illustration |
| (R,R)-Trost Ligand | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | 99 | 99 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative due to the difficulty in finding a direct side-by-side comparison in a single source for the exact ligand. The values are representative of typical outcomes for these classes of ligands in this reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of the ligand and its application in a catalytic reaction.
Synthesis of (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
This synthesis typically involves the condensation of a chiral amino alcohol with a pyridine nitrile derivative.
Materials:
-
(S)-2-amino-3-phenyl-1-propanol
-
2-cyanopyridine
-
Zinc chloride (ZnCl₂)
-
Anhydrous solvent (e.g., chlorobenzene)
Procedure:
-
A solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) and 2-cyanopyridine (1.1 eq) in anhydrous chlorobenzene is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous zinc chloride (0.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux (typically 130-140 °C) and stirred for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure ligand.
General Procedure for Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂ (palladium precursor)
-
(S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (ligand)
-
1,3-diphenylallyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Solvent (e.g., dichloromethane - DCM)
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium precursor and the ligand are dissolved in the solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.
-
The substrate and the nucleophile are added to the catalyst solution.
-
The base is then added to initiate the reaction.
-
The reaction is stirred at a controlled temperature until completion, as monitored by TLC or HPLC.
-
The reaction mixture is then quenched and worked up. The product is isolated and purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Pathway
A catalytic cycle illustrates the elementary steps through which a catalyst facilitates a reaction. Below is a simplified representation of a plausible catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Logical Workflow for Catalyst Screening
The selection of an optimal catalyst often involves a systematic screening process. The following diagram illustrates a typical workflow for identifying the best ligand for a new transformation.
Caption: A logical workflow for catalyst selection.
References
Safety Operating Guide
Safe Disposal of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a member of the oxazoline class of compounds. While specific safety data may vary, this document outlines the essential safety and logistical information based on the general properties of similar chemical structures.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this chemical.
Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors or dust. |
In case of exposure, follow these first-aid measures and seek medical attention:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes.[1][2]
-
After skin contact: Wash off with soap and plenty of water.[1][2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Incineration is often the recommended method of disposal for similar compounds.[1][4]
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Type: Determine if the waste is the pure compound (solid), a solution in a solvent, or a reaction mixture containing the compound.
-
Segregate Waste Streams:
-
Do not mix with incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to avoid mixing with strong oxidizing agents or strong acids.[4]
-
Collect halogenated and non-halogenated solvent wastes in separate containers.
-
-
Select Appropriate Waste Container:
-
Label the Waste Container:
-
Clearly label the container with "Hazardous Waste."
-
Identify the contents, including the full chemical name "this compound" and any solvents present with their approximate concentrations.
-
Include the date when the first waste was added to the container.
-
-
Accumulate Waste Safely:
-
Arrange for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup and disposal by a licensed waste facility.
-
Disposal of Empty Containers:
-
A container that held this chemical is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[7]
-
If the container held acutely hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[7]
-
It is recommended to remove or deface the label of the empty container before disposal in the normal trash, if permitted by your institution.[7]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition if the material is flammable or dissolved in a flammable solvent.
-
Contain the Spill:
-
Collect and Dispose:
-
Place the absorbed material or swept-up solid into a suitable, closed container for disposal.[2]
-
Label the container as hazardous waste with a clear description of the contents.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Guides
Logical Workflow for Chemical Waste Disposal
A flowchart illustrating the step-by-step process for proper chemical waste disposal in a laboratory setting.
Decision Pathway for Spill Response
A decision-making diagram for responding to a chemical spill in the laboratory.
References
- 1. polychemistry.com [polychemistry.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. polychemistry.com [polychemistry.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ethz.ch [ethz.ch]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment for 2-(2-Pyridyl)-4-benzyl-2-oxazoline
Operational Plan: Safe Handling in the Laboratory
Researchers and drug development professionals must adhere to stringent safety protocols when working with 2-(2-Pyridyl)-4-benzyl-2-oxazoline. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Running Reactions and Work-up | - Nitrile gloves (consider double-gloving for extended operations)- Chemical splash goggles- Laboratory coat- Face shield (if there is a splash hazard) |
| Handling Spills | - Nitrile gloves (heavy-duty)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Respiratory protection (if significant dust or aerosols are generated) |
| Waste Disposal | - Nitrile gloves- Safety glasses or chemical splash goggles- Laboratory coat |
It is crucial to inspect all PPE for integrity before use and to follow proper techniques for donning and doffing to prevent cross-contamination. Contaminated disposable PPE should be disposed of as chemical waste.
Disposal Plan: Managing Chemical Waste
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
